tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 3-carbamoylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(14)12-4-5-15-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMDFBQXRVZTTKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610736 | |
| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518047-39-7 | |
| Record name | tert-Butyl 3-carbamoylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained linker, making it a valuable component in the design of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] The introduction of a carbamoyl (carboxamide) group at the 3-position, combined with the chiral integrity and the Boc-protecting group, creates a versatile building block for constructing complex molecules with specific stereochemical requirements. This guide addresses the absence of a direct commercial source for tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate by presenting a robust synthetic pathway from its corresponding carboxylic acid, a method accessible to proficient medicinal and organic chemists.
Core Compound Profile: The Starting Material
The synthesis of the target compound originates from a well-characterized and commercially available precursor: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid .
CAS Number : 783350-37-8[3]
This chiral starting material serves as the foundational building block for the subsequent amidation. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| Appearance | White Powder | [4] |
| Melting Point | 169-173 °C | [4] |
| Chirality | (S)-enantiomer | [3] |
Synthesis of tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate
The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The primary challenge, particularly with N-Boc protected amino acid analogues, is to achieve efficient conversion under mild conditions that preclude racemization of the sensitive chiral center.
Rationale for the Synthetic Approach
The chosen method involves the activation of the carboxylic acid group followed by nucleophilic attack by an ammonia source. Standard peptide coupling reagents are ideal for this purpose as they are designed to operate under conditions that preserve stereochemical integrity. The EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a widely adopted, reliable, and cost-effective choice for such transformations.[4]
The reaction proceeds through a well-established mechanism:
-
Activation: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This intermediate readily reacts with HOBt to form an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea byproducts, and helps to suppress racemization.
-
Aminolysis: The HOBt active ester is then cleanly displaced by ammonia to form the desired primary amide.
This workflow is illustrated in the diagram below.
Caption: Reaction workflow for EDC/HOBt mediated amidation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity while maintaining the stereochemical integrity of the product.
Materials:
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approximately 0.2 M concentration with respect to the starting carboxylic acid).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The base is crucial for neutralizing the EDC hydrochloride and the ammonium chloride in situ to generate free ammonia.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This washing sequence is critical to remove unreacted reagents, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate as a white solid.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for the final product is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₈N₂O₄ | - |
| Molecular Weight | 230.26 g/mol | - |
| Appearance | White to off-white solid | Based on typical appearance of similar amides. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Common for Boc-protected polar molecules. |
| ¹H NMR (CDCl₃) | Peaks expected for Boc group (~1.4 ppm, 9H), morpholine ring protons (3.2-4.2 ppm, 7H), and amide protons (broad singlets, ~5.5-7.0 ppm, 2H). | Chemical shifts are approximate. |
| ¹³C NMR (CDCl₃) | Peaks expected for Boc methyls (~28 ppm), morpholine carbons (40-70 ppm), Boc quaternary carbon (~80 ppm), Boc carbonyl (~155 ppm), and amide carbonyl (~170 ppm). | Chemical shifts are approximate. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 231.13, [M+Na]⁺ at m/z 253.11 | - |
Applications and Future Prospects in Drug Development
Morpholine derivatives are integral to many therapeutic agents, and the introduction of a primary carboxamide at a chiral center offers several strategic advantages for drug design.
-
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzyme active sites or protein receptors.
-
Scaffold for Further Derivatization: The amide nitrogen can be further functionalized, or the entire carbamoylmorpholine unit can be incorporated as a key building block into larger, more complex molecules.
-
CNS Permeability: The overall polarity and hydrogen bonding capacity of the molecule are critical determinants of its ability to cross the blood-brain barrier. The morpholine scaffold is known to be favorable for CNS drug candidates.[1]
Given these features, tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate is a promising starting point for the synthesis of inhibitors for targets such as kinases, proteases, and G-protein coupled receptors, where precise stereochemistry and hydrogen bonding are critical for potency and selectivity.
The workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
Starting Material: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed and may cause respiratory irritation.[3][4]
-
Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.[4]
Reagents:
-
EDC·HCl and HOBt: These reagents can be hazardous. HOBt, in particular, is known to be explosive under certain conditions.[5] Handle with care and follow all safety data sheet (SDS) recommendations.
-
DIPEA and DMF: These are standard laboratory solvents and bases. Handle in a well-ventilated area or fume hood.
Product: tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate
-
The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. Standard laboratory safety procedures should be strictly followed.
Conclusion
While tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate may not possess a readily searchable CAS number, its strategic importance as a chiral building block is clear. This guide provides a reliable and detailed pathway for its synthesis from a commercially available precursor, empowering researchers to access this valuable compound. The robust EDC/HOBt-mediated amidation protocol ensures high yield and stereochemical fidelity, opening the door for its application in the synthesis of novel, structurally complex molecules for drug discovery and development. By understanding the synthesis and potential of this compound, scientists are better equipped to leverage the advantageous properties of the morpholine scaffold in their research programs.
References
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RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
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PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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An In-depth Technical Guide to tert-Butyl 3-carbamoylmorpholine-4-carboxylate: Structure, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-carbamoylmorpholine-4-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The morpholine scaffold is a privileged structure in numerous approved drugs, valued for its ability to improve physicochemical properties such as solubility and metabolic stability. This document details the structural features, physicochemical properties, a proposed synthetic pathway, and potential therapeutic applications of this specific morpholine derivative. The content is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering both foundational knowledge and practical insights into the utility of this molecule.
Introduction: The Significance of the Morpholine Moiety
The morpholine ring is a saturated heterocycle containing both an amine and an ether functional group. This unique combination imparts favorable properties to molecules, making it a common building block in medicinal chemistry.[1][2] The presence of the morpholine moiety can enhance aqueous solubility, improve metabolic stability, and provide a rigid scaffold for orienting other functional groups to interact with biological targets.[3] Many approved drugs, such as the antidepressant Reboxetine and the antiemetic Aprepitant, incorporate the morpholine skeleton, highlighting its importance in the development of new therapeutic agents.[1]
The subject of this guide, tert-butyl 3-carbamoylmorpholine-4-carboxylate, features a carbamoyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The carbamoyl group can act as a hydrogen bond donor and acceptor, potentially facilitating interactions with biological macromolecules. The Boc group is a common acid-labile protecting group in organic synthesis, allowing for the selective modification of other parts of the molecule.[4]
Molecular Structure and Physicochemical Properties
The core structure of tert-butyl 3-carbamoylmorpholine-4-carboxylate consists of a morpholine ring substituted at the 3-position with a primary amide (carbamoyl) and at the 4-position with a tert-butoxycarbonyl group. The morpholine ring typically adopts a stable chair conformation.[1]
Table 1: Physicochemical Properties of tert-Butyl 3-carbamoylmorpholine-4-carboxylate and Related Precursors
| Property | tert-Butyl 3-carbamoylmorpholine-4-carboxylate (Predicted) | (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid[5] |
| IUPAC Name | tert-butyl 3-carbamoylmorpholine-4-carboxylate | (3S)-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid |
| Molecular Formula | C10H18N2O4 | C10H17NO5 |
| Molecular Weight | 230.26 g/mol | 231.25 g/mol |
| CAS Number | Not readily available | 783350-37-8 |
| Appearance | Predicted: White to off-white solid | White solid |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane | Slightly soluble in water |
Synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate: A Proposed Pathway
Proposed Synthetic Workflow
The proposed synthesis involves a two-step process: activation of the carboxylic acid followed by amination.
Caption: Proposed synthetic workflow for tert-butyl 3-carbamoylmorpholine-4-carboxylate.
Detailed Experimental Protocol
Materials:
-
(S)-4-Boc-morpholine-3-carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ammonium chloride (NH4Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of (S)-4-Boc-morpholine-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature, add N-Hydroxysuccinimide (NHS) (1.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The formation of the NHS-activated ester can be observed.
-
-
Amination:
-
In a separate flask, prepare a solution of ammonium chloride (NH4Cl) (1.5 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in DCM.
-
Add the ammonia solution to the reaction mixture containing the activated ester.
-
Stir the reaction at room temperature overnight (12-16 hours).
-
-
Workup and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired tert-butyl (S)-3-carbamoylmorpholine-4-carboxylate.
-
Potential Applications in Drug Discovery
While specific biological activities of tert-butyl 3-carbamoylmorpholine-4-carboxylate are not yet reported, its structural features suggest several potential applications in drug discovery.
As a Scaffold for Novel Therapeutics
The morpholine core provides a rigid and metabolically stable framework. The carbamoyl group at the 3-position can be a key pharmacophoric element, participating in hydrogen bonding interactions with target proteins. The Boc-protected nitrogen allows for further synthetic modifications, enabling the exploration of structure-activity relationships.
In the Development of CNS-Active Agents
The physicochemical properties imparted by the morpholine ring are often beneficial for brain penetration.[3] Therefore, derivatives of tert-butyl 3-carbamoylmorpholine-4-carboxylate could be investigated for their potential as central nervous system (CNS) active agents, targeting receptors or enzymes involved in neurological disorders.
Caption: Logical relationships of the core structure to its features and potential applications.
Conclusion
tert-Butyl 3-carbamoylmorpholine-4-carboxylate represents a valuable building block for the synthesis of novel bioactive molecules. Its combination of a privileged morpholine scaffold, a key hydrogen-bonding carbamoyl group, and a versatile synthetic handle in the form of a Boc protecting group makes it an attractive starting point for drug discovery programs. The proposed synthetic route provides a practical method for accessing this compound, enabling further exploration of its therapeutic potential across various disease areas.
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ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. Available at: [Link]
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PMC. (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. Available at: [Link]
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The Unseen Workhorse: A Technical Guide to tert-Butyl 3-carbamoylmorpholine-4-carboxylate and its Role as a Privileged Scaffold in Medicinal Chemistry
Abstract
In the intricate landscape of drug discovery, the strategic selection of molecular building blocks is paramount to success. Small, conformationally defined heterocyclic scaffolds often provide the ideal starting point for developing novel therapeutics with optimized pharmacological profiles. Among these, the morpholine ring stands out for its advantageous physicochemical properties. This technical guide delves into the role and application of a specific, high-value intermediate: tert-Butyl 3-carbamoylmorpholine-4-carboxylate . While not a therapeutic agent itself, this compound represents a critical, pre-functionalized scaffold that enables rapid and efficient entry into novel chemical space. We will explore its synthesis, the rationale behind its structural features, and its application in constructing advanced drug candidates, thereby providing researchers and drug development professionals with a comprehensive understanding of its strategic importance in modern medicinal chemistry.
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine heterocycle is a recurring motif in a multitude of approved drugs and clinical candidates.[1][2][3][4] Its prevalence is not coincidental but rather a direct consequence of the unique and beneficial properties it imparts to a molecule. The six-membered ring, containing both a basic nitrogen atom and an ether oxygen, offers a compelling combination of features:
-
Improved Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, often improving aqueous solubility and reducing the pKa of the opposing nitrogen atom. This modulation of basicity can be crucial for optimizing oral absorption and reducing off-target effects.[5]
-
Metabolic Stability: The morpholine ring itself is generally robust to metabolic degradation, offering a stable anchor point for attaching other pharmacophoric elements.[3]
-
Pharmacokinetic (PK) Modulation: Incorporation of a morpholine moiety is a well-established strategy to fine-tune a compound's PK profile, including improving bioavailability and optimizing clearance rates.[3][5]
-
Conformational Constraint and Vectorial Presentation: The defined chair-like conformation of the morpholine ring acts as a rigid scaffold, holding appended functional groups in specific three-dimensional orientations. This is critical for precise interaction with biological targets like enzyme active sites or receptors.[5]
Our focus, tert-Butyl 3-carbamoylmorpholine-4-carboxylate, is a sophisticated embodiment of this scaffold. It arrives pre-packaged with key functionalities that streamline synthetic efforts and provide immediate handles for diversification.
-
The N-Boc Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen at position 4 serves as a crucial protecting group. It neutralizes the basicity of the nitrogen, preventing unwanted side reactions, and can be cleanly removed under acidic conditions to reveal the secondary amine for subsequent elaboration.
-
The C3-Carbamoyl Group: The primary amide (carbamoyl group) at the 3-position is a key interactive feature. It can act as both a hydrogen bond donor and acceptor, making it a powerful pharmacophoric element for anchoring a molecule within a protein's binding site.
This guide will illuminate the pathway to this versatile building block and showcase its potential in the synthesis of next-generation therapeutics.
Synthesis and Physicochemical Properties
The synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a multi-step process that leverages chiral pool starting materials to ensure stereochemical control, a critical aspect of modern drug design. A logical and efficient synthetic pathway can be constructed based on established methodologies.
Retrosynthetic Analysis
A logical retrosynthetic analysis points towards a chiral starting material like L-serine to install the stereocenter at the C3 position. The key steps would involve the formation of the morpholine ring, protection of the ring nitrogen, and finally, the formation of the primary amide from a carboxylic acid precursor.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
The following protocol is a composite pathway based on established chemical transformations, including a patented synthesis for the core acid intermediate.[6]
Step 1: Synthesis of (S)-Morpholine-3-carboxylic acid tert-butyl ester
This key intermediate can be synthesized from L-serine. The process involves forming a tert-butyl ester, followed by N-chloroacetylation, cyclization, and reduction.[6]
-
Esterification: L-serine is first protected as its tert-butyl ester. This is achieved by reacting L-serine with tert-butyl acetate in the presence of a catalyst.[6]
-
N-Acylation: The L-serine tert-butyl ester is then reacted with chloroacetyl chloride in a solvent like dichloromethane to yield N-chloroacetyl-L-serine tert-butyl ester.[6]
-
Cyclization: The N-chloroacetylated intermediate undergoes intramolecular cyclization upon treatment with a base such as sodium ethoxide in toluene. This step forms the morpholine ring, resulting in (S)-5-oxo-morpholine-3-carboxylic acid tert-butyl ester.[6]
-
Reduction: The ketone at the 5-position is reduced. A combination of aluminum trichloride and sodium borohydride in methanol can be used to afford (S)-morpholine-3-carboxylic acid tert-butyl ester.[6]
Step 2: N-Boc Protection
The secondary amine of the morpholine ring is protected using di-tert-butyl dicarbonate (Boc₂O).
-
Reaction Setup: Dissolve (S)-morpholine-3-carboxylic acid tert-butyl ester in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents) and a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (~1.2 equivalents).
-
Reaction Conditions: Stir the mixture at room temperature for several hours until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Perform an aqueous work-up to remove the base and unreacted anhydride. The crude product, tert-butyl 3-(tert-butoxycarbonyl)morpholine-4-carboxylate, is then purified by silica gel column chromatography.
Step 3: Selective Deprotection and Amidation
The tert-butyl ester at C3 is selectively cleaved and then converted to the primary amide.
-
Selective Deprotection: The tert-butyl ester is more labile to acid than the N-Boc group. Careful treatment with a controlled amount of a strong acid like trifluoroacetic acid (TFA) in DCM at 0°C can selectively remove the ester, yielding (S)-4-(tert-butoxycarbonyl)morpholine-3-carboxylic acid.
-
Amide Formation: The resulting carboxylic acid is converted to the primary amide.
-
Activation: The carboxylic acid is activated using a standard peptide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt/EDC (Hydroxybenzotriazole/1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Ammonolysis: The activated ester is then treated with a source of ammonia (e.g., a solution of ammonia in methanol or ammonium chloride with a base) to form the target compound, tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
-
Purification: The final product is purified via column chromatography or recrystallization.
-
Physicochemical Data (Predicted)
While extensive experimental data for this specific compound is not publicly available, its properties can be reliably predicted based on its structure.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₁₀H₁₈N₂O₄ | - |
| Molecular Weight | 230.26 g/mol | - |
| Appearance | White to off-white solid | Typical for similar Boc-protected amino acid derivatives. |
| Solubility | Soluble in MeOH, DCM, EtOAc; Poorly soluble in water and hexanes. | The Boc group and organic backbone confer solubility in organic solvents. |
| pKa (Amine) | N/A (Protected) | The Boc group renders the morpholine nitrogen non-basic. |
| Hydrogen Bond Donors | 2 (from -NH₂) | The primary amide is a key interaction point. |
| Hydrogen Bond Acceptors | 4 (2x Carbonyl O, 1x Ether O, 1x Amide N) | Multiple points for hydrophilic interactions. |
Application in Medicinal Chemistry: A Case Study Approach
The true value of tert-Butyl 3-carbamoylmorpholine-4-carboxylate lies in its role as a versatile intermediate. The presence of the Boc-protected nitrogen and the carbamoyl group at defined positions makes it an ideal starting point for building more complex molecules. A notable example of a similar scaffold in action can be found in the development of direct renin inhibitors.[7]
Case Study: 2-Carbamoyl Morpholine Derivatives as Direct Renin Inhibitors
The renin-angiotensin-aldosterone system (RAAS) is a critical pathway in the regulation of blood pressure, and its inhibition is a key strategy for treating hypertension. Direct renin inhibitors (DRIs) block the first and rate-limiting step of this cascade.
Researchers have developed potent, nonpeptidomimetic DRIs based on a 2-carbamoyl morpholine core.[7] Although the substitution is at the 2-position, the underlying principles of molecular recognition are directly applicable to our C3-substituted topic molecule.
Caption: Key interactions of a carbamoyl-morpholine scaffold in the renin active site.
Analysis of Molecular Interactions:
-
The Carbamoyl Anchor: The primary amide (carbamoyl group) is the critical pharmacophore. It forms a bidentate hydrogen bond interaction with the two catalytic aspartate residues (Asp32 and Asp215) in the renin active site, mimicking the transition state of the natural substrate, angiotensinogen.[7] This is the primary source of the inhibitor's high potency.
-
The Morpholine Scaffold: The morpholine ring positions the carbamoyl group for optimal interaction with the catalytic dyad. Furthermore, the ether oxygen of the morpholine ring can form an additional hydrogen bond with residues in the "flap region" of the enzyme, further stabilizing the bound conformation.[7]
-
Vector for Diversification: The nitrogen of the morpholine ring (position 4) serves as the attachment point for a side chain designed to occupy the deep, hydrophobic S3 subpocket (S3sp).[7]
This case study perfectly illustrates the utility of our target molecule. By starting with tert-Butyl 3-carbamoylmorpholine-4-carboxylate, a medicinal chemist can:
-
Deprotect: Remove the Boc group to reveal the secondary amine at N4.
-
Elaborate: Use the N4 amine as a handle to append a variety of side chains (R groups) via reductive amination, amide coupling, or other C-N bond-forming reactions. This allows for systematic exploration of the S3sp pocket to optimize potency and selectivity.
The result is a highly efficient workflow for generating a library of potent inhibitors, with the core binding elements already perfectly installed from the start.
Conclusion and Future Outlook
tert-Butyl 3-carbamoylmorpholine-4-carboxylate is more than just a chemical intermediate; it is a product of strategic molecular design. It provides a robust, pre-functionalized, and stereochemically defined scaffold that significantly accelerates drug discovery campaigns. Its core structure combines the favorable PK/PD properties of the morpholine ring with a powerful primary amide pharmacophore.
The applications for this building block are broad and extend beyond renin inhibitors to any target where a precisely positioned hydrogen-bonding group is required for high-affinity binding. This includes, but is not limited to, kinases, proteases, and other enzymes implicated in oncology, inflammation, and neurodegenerative diseases. As the demand for novel, differentiated, and orally bioavailable small molecules continues to grow, the strategic use of privileged scaffolds like tert-Butyl 3-carbamoylmorpholine-4-carboxylate will remain an indispensable tool in the medicinal chemist's arsenal.
References
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
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International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]
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ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
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Costi, R., Di Santo, R., & Artico, M. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]
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Giordano, C., & Pessi, A. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. [Link]
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Hisamichi, H., et al. (2012). Discovery of Novel 2-Carbamoyl Morpholine Derivatives as Highly Potent and Orally Active Direct Renin Inhibitors. Journal of Medicinal Chemistry. [Link]
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Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. [Link]
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The Morpholine Core: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of physicochemical properties, metabolic stability, and synthetic accessibility has cemented its role as a crucial building block in a multitude of FDA-approved drugs. This guide provides a comprehensive technical overview of the biological significance of the morpholine core. We will delve into its fundamental properties, explore its diverse roles in enhancing drug efficacy and pharmacokinetics, and present detailed case studies of its application in blockbuster drugs. Furthermore, this guide will equip researchers with practical, step-by-step synthetic and biological evaluation protocols, empowering the next generation of morpholine-based drug discovery.
Introduction: The Unassuming Power of a Six-Membered Ring
Morpholine, with the chemical formula O(CH₂)₂NH, is a saturated heterocycle that at first glance appears deceptively simple.[1] However, within its unassuming structure lies a confluence of properties that make it exceptionally valuable in the intricate world of drug design. Its presence in numerous clinically successful drugs is a testament to its profound biological significance.[2] This guide will dissect the multifaceted contributions of the morpholine core, providing both a theoretical framework and practical insights for its application in drug development.
The journey of the morpholine moiety from a simple organic chemical to a cornerstone of pharmaceutical development is a compelling narrative of how subtle structural modifications can profoundly impact biological activity and clinical utility. This guide aims to be an essential resource for any scientist seeking to leverage the power of this remarkable scaffold.
Physicochemical and Pharmacokinetic Advantages of the Morpholine Core
The widespread use of the morpholine ring in medicinal chemistry is not coincidental; it is a direct result of its favorable physicochemical and pharmacokinetic properties that address many of the challenges encountered in drug development.
A Balancing Act: Solubility and Lipophilicity
A successful drug molecule must navigate a complex biological environment, requiring a delicate balance between aqueous solubility for systemic circulation and lipophilicity for membrane permeability. The morpholine core masterfully contributes to this balance. The presence of the oxygen atom, a hydrogen bond acceptor, enhances aqueous solubility, while the overall cyclic structure provides a degree of lipophilicity.[3] This duality allows for the fine-tuning of a drug candidate's solubility profile.
The pKa Advantage: Navigating Biological pH
The nitrogen atom in the morpholine ring imparts basicity. However, the electron-withdrawing effect of the adjacent oxygen atom lowers its pKa compared to analogous piperidines. This seemingly minor adjustment is, in fact, a significant advantage. The resulting pKa often falls within a range that ensures a degree of ionization at physiological pH, contributing to solubility and interactions with biological targets, while still allowing for sufficient neutrality to facilitate passage across biological membranes.
Metabolic Stability: A Shield Against Degradation
Drug metabolism is a critical factor determining a compound's half-life and potential for toxicity. The morpholine ring often enhances metabolic stability. The ether linkage is generally less susceptible to enzymatic cleavage compared to other functional groups. Furthermore, the cyclic nature of the scaffold can sterically hinder access by metabolic enzymes to other parts of the drug molecule.
Privileged Scaffold and Bioisostere: A Foundation for Diversity
The morpholine ring is considered a "privileged scaffold" because it can serve as a high-affinity ligand for a variety of biological targets.[2] This versatility makes it an excellent starting point for the development of new therapeutics. Additionally, the morpholine moiety is often used as a bioisosteric replacement for other cyclic amines, such as piperidine or piperazine. This substitution can improve pharmacokinetic properties without compromising biological activity.
Case Studies: The Morpholine Core in Action
To truly appreciate the impact of the morpholine core, we will examine its role in several highly successful, FDA-approved drugs across different therapeutic areas.
Linezolid: A Revolutionary Antibiotic
Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, crucial for treating infections caused by multi-drug resistant Gram-positive bacteria.
-
Mechanism of Action: Linezolid inhibits bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex.[4][5]
-
Role of the Morpholine Core: The morpholine ring in Linezolid is critical for its activity. It occupies a specific pocket in the ribosomal binding site, and its N-aryl substitution is essential for potent antibacterial action. The morpholine moiety also contributes to the drug's favorable pharmacokinetic profile, including good oral bioavailability.
Gefitinib: A Targeted Cancer Therapy
Gefitinib is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer with specific mutations in the epidermal growth factor receptor (EGFR).
-
Mechanism of Action: Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[6][7]
-
Role of the Morpholine Core: The morpholine group in Gefitinib is a key solubilizing element. It forms a crucial hydrogen bond with a water molecule in the active site of EGFR, which in turn interacts with the protein backbone. This interaction is vital for the high-affinity binding of the drug.
Aprepitant: Combating Chemotherapy-Induced Nausea
Aprepitant is a neurokinin-1 (NK1) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[8]
-
Mechanism of Action: Aprepitant selectively blocks the binding of substance P, a neurotransmitter involved in the emetic reflex, to NK1 receptors in the brain.[9][10]
-
Role of the Morpholine Core: The morpholine ring in Aprepitant is a central scaffold that correctly orients the other pharmacophoric groups for optimal interaction with the NK1 receptor.[4] X-ray crystallography studies have revealed the precise interactions of the morpholine moiety within the receptor's binding pocket, highlighting its importance for antagonist activity.[11]
Reboxetine: A Selective Antidepressant
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used for the treatment of depression.[12]
-
Mechanism of Action: Reboxetine binds to the norepinephrine transporter (NET) and blocks the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and enhancing noradrenergic neurotransmission.[12]
-
Role of the Morpholine Core: The morpholine ring is a key structural feature of Reboxetine, contributing to its high affinity and selectivity for the norepinephrine transporter over other monoamine transporters. The stereochemistry of the morpholine ring and its substituents is crucial for its pharmacological activity.[13]
Table 1: Summary of Morpholine-Containing Drugs and Their Key Features
| Drug Name | Therapeutic Area | Mechanism of Action | Key Contribution of the Morpholine Core |
| Linezolid | Antibacterial | Inhibition of bacterial protein synthesis | Essential for binding to the ribosomal target and favorable pharmacokinetics. |
| Gefitinib | Oncology | EGFR tyrosine kinase inhibitor | Enhances solubility and forms a critical hydrogen bond in the active site. |
| Aprepitant | Antiemetic | NK1 receptor antagonist | Acts as a central scaffold for optimal receptor binding. |
| Reboxetine | Antidepressant | Selective norepinephrine reuptake inhibitor | Crucial for high affinity and selectivity for the norepinephrine transporter. |
The Morpholine Core in Signaling Pathways: A Focus on PI3K/mTOR
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[14] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Numerous inhibitors targeting this pathway incorporate a morpholine ring.[11]
The morpholine oxygen in these inhibitors often forms a crucial hydrogen bond with the hinge region of the kinase domain, a key interaction for potent and selective inhibition. This interaction mimics the hydrogen bond formed by the adenine portion of ATP, making morpholine-containing compounds effective ATP-competitive inhibitors.
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Methodological & Application
Synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate: An Application and Protocol Guide
Abstract
This document provides a comprehensive guide for the synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The protocol herein details a robust, multi-step synthetic route commencing from the readily available chiral precursor, L-serine. Each experimental step has been designed to ensure high yield and purity of the intermediates and the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies, ensuring both reproducibility and a deeper understanding of the synthetic pathway.
Introduction
Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Their unique physicochemical properties, including improved aqueous solubility and metabolic stability, make them desirable components in the design of novel therapeutic agents. The specific compound, tert-butyl 3-carbamoylmorpholine-4-carboxylate, incorporates a carbamoyl group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen. This combination of functionalities makes it a versatile intermediate for further chemical elaboration in the synthesis of complex molecules.
The synthetic strategy outlined below follows a logical and efficient pathway, beginning with the construction of the chiral morpholine ring system from a natural amino acid, followed by functional group manipulations to arrive at the target compound.
Overall Synthetic Scheme
The synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate is accomplished through a three-stage process:
-
Synthesis of (S)-Morpholine-3-carboxylic Acid: Construction of the core morpholine structure from L-serine.
-
N-Boc Protection: Installation of the tert-butoxycarbonyl (Boc) protecting group onto the morpholine nitrogen.
-
Amidation: Conversion of the carboxylic acid at the 3-position to the primary amide (carbamoyl group).
Caption: Overall synthetic workflow for tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
Experimental Protocols
Part 1: Synthesis of (S)-Morpholine-3-carboxylic Acid from L-Serine
The initial phase of the synthesis focuses on the construction of the chiral morpholine ring from L-serine. This multi-step process, adapted from established literature procedures, involves the formation of a tert-butyl ester, N-acylation, cyclization, reduction, and final deprotection to yield the key intermediate, (S)-morpholine-3-carboxylic acid.[1][2]
Rationale: L-serine provides a cost-effective and enantiomerically pure starting material. The sequence of reactions is designed to build the heterocyclic ring system while preserving the stereochemistry at the C3 position.
A detailed, step-by-step protocol for this multi-step synthesis can be found in the cited patent literature.[1][2] For the purpose of this guide, we will begin with the commercially available or pre-synthesized (S)-morpholine-3-carboxylic acid.
Part 2: N-Boc Protection of (S)-Morpholine-3-carboxylic Acid
This step introduces the tert-butoxycarbonyl (Boc) protecting group onto the secondary amine of the morpholine ring. This protection is crucial to prevent side reactions at the nitrogen atom during the subsequent amidation step. The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for this transformation.[3]
Table 1: Reagents and Materials for N-Boc Protection
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 10 mmol scale) | Molar Equivalents |
| (S)-Morpholine-3-carboxylic Acid | 131.13 | 1.31 g | 1.0 |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 2.40 g | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.52 g | 3.0 |
| Dioxane | - | 20 mL | - |
| Water | - | 20 mL | - |
| Ethyl Acetate | - | For extraction | - |
| 1 M Hydrochloric Acid (HCl) | - | For work-up | - |
| Brine (saturated NaCl solution) | - | For washing | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | For drying | - |
Protocol:
-
To a 100 mL round-bottom flask, add (S)-morpholine-3-carboxylic acid (1.31 g, 10 mmol).
-
Dissolve the starting material in a mixture of dioxane (20 mL) and water (20 mL).
-
Add sodium bicarbonate (2.52 g, 30 mmol) to the solution. The mixture will effervesce as carbon dioxide is released.
-
Add di-tert-butyl dicarbonate (2.40 g, 11 mmol) to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product as a white solid or viscous oil. The product can be used in the next step without further purification if deemed sufficiently pure by NMR analysis.
Caption: Workflow for the N-Boc protection of (S)-morpholine-3-carboxylic acid.
Part 3: Amidation of N-Boc-(S)-Morpholine-3-carboxylic Acid
The final step involves the conversion of the carboxylic acid functionality to a primary amide. This is achieved using a peptide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt), followed by the addition of an ammonia source.[4][5]
Rationale: The use of coupling reagents like EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is readily attacked by ammonia to form the stable amide bond. HOBt is often included to suppress side reactions and minimize potential racemization.[5]
Table 2: Reagents and Materials for Amidation
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (per 8 mmol scale) | Molar Equivalents |
| N-Boc-(S)-Morpholine-3-carboxylic Acid | 231.25 | 1.85 g | 1.0 |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 155.24 | 1.68 g | 1.3 |
| 1-Hydroxybenzotriazole (HOBt) | 135.13 | 1.30 g | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 0.64 g | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.79 mL | 2.0 |
| Dichloromethane (DCM), anhydrous | - | 40 mL | - |
| Saturated Sodium Bicarbonate Solution | - | For washing | - |
| Brine (saturated NaCl solution) | - | For washing | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | For drying | - |
Protocol:
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-(S)-morpholine-3-carboxylic acid (1.85 g, 8 mmol) in anhydrous dichloromethane (40 mL).
-
Add HOBt (1.30 g, 9.6 mmol) and EDC (1.68 g, 10.4 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, dissolve ammonium chloride (0.64 g, 12 mmol) in a minimal amount of water and then add DIPEA (2.79 mL, 16 mmol). Caution: This mixture can be exothermic.
-
Add the ammonium chloride/DIPEA mixture to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC.
-
Once the reaction is complete, dilute the mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-carbamoylmorpholine-4-carboxylate as a white solid.
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate. By starting with the chiral precursor L-serine, the synthesis ensures the production of an enantiomerically pure product. The described procedures for N-Boc protection and subsequent amidation are standard, well-understood transformations in organic synthesis, offering a high degree of success for researchers in the field of drug discovery and development.
References
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Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
CORE. (n.d.). Convenient Route to Enantiopure Fmoc-Protected Morpholine-3-carboxylic Acid. Retrieved from [Link]
-
Freiberg, K. M., Kavthe, R. D., Thomas, R. M., Fialho, D. M., Dee, P., Scurria, M., & Lipshutz, B. H. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Royal Society of Chemistry. Retrieved from [Link]
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-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, April 28). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. PMC. Retrieved from [Link]
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-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Fig. 6 Direct amidations between N-Boc protected β-amino acid and.... Retrieved from [Link]
-
Royal Society of Chemistry. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. Retrieved from [Link]
-
5Z.com. (n.d.). Zn-catalyzed tert-butyl nicotinate-directedamide cleavage for applications in peptide synthesis and. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
-
ACS Publications. (2025, April 29). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. Retrieved from [Link]
-
DergiPark. (2022, October 5). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]
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- 5. Amide Synthesis [fishersci.dk]
purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate by chromatography
An Application Guide for the Chromatographic Purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Authored by: Senior Application Scientist, Chromatography Division
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate, a key building block in contemporary drug discovery. The inherent amphiphilicity of this molecule, stemming from the nonpolar tert-butoxycarbonyl (Boc) group and the polar carbamoyl and morpholine moieties, presents a significant purification challenge. This guide details a systematic approach using normal-phase flash column chromatography, from initial method development on Thin-Layer Chromatography (TLC) to a robust, scalable preparative protocol. We emphasize the rationale behind key experimental decisions, offering troubleshooting guidance to ensure researchers can achieve high purity and yield, a critical requirement for downstream applications in medicinal chemistry and process development.
Introduction and Principle of Separation
tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a valuable heterocyclic scaffold used in the synthesis of complex pharmaceutical agents. Its purity is paramount, as even minor impurities can confound biological assays or impede subsequent synthetic steps. The molecule's structure features a lipophilic Boc protecting group and a hydrophilic carbamoyl (-CONH₂) tail on a polar morpholine ring. This duality in polarity requires a carefully optimized chromatographic method for effective separation from synthetic by-products and unreacted starting materials.
The chosen method is normal-phase adsorption chromatography . This technique leverages a polar stationary phase (silica gel) and a non-polar to moderately polar mobile phase.[1] The separation mechanism is governed by the analyte's adsorption onto the polar silica surface and its subsequent desorption by the mobile phase.
-
Stationary Phase: Silica gel (SiO₂) is rich in surface silanol (Si-OH) groups, which are polar and act as hydrogen bond donors and acceptors.
-
Analyte Interactions: The polar carbamoyl and morpholine ether/amine functionalities of the target compound will interact strongly with the silica gel via hydrogen bonding. The nonpolar Boc group will have minimal interaction.
-
Elution: By gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane), we can effectively compete for the adsorption sites on the silica gel, desorbing the bound molecules and allowing them to travel down the column. Compounds are thus eluted in order of increasing polarity. Less polar impurities elute first, followed by the target compound, while highly polar impurities remain strongly bound to the stationary phase.[1]
Materials and Equipment
| Category | Item | Specifications |
| Chemicals & Reagents | Crude tert-Butyl 3-carbamoylmorpholine-4-carboxylate | Purity <95% |
| Silica Gel for Flash Chromatography | 230-400 mesh (40-63 µm) | |
| n-Hexane or Heptane | HPLC Grade | |
| Ethyl Acetate (EtOAc) | HPLC Grade | |
| Dichloromethane (DCM) | HPLC Grade | |
| Methanol (MeOH) | HPLC Grade | |
| TLC Developing Stains | e.g., Potassium Permanganate (KMnO₄) | |
| Consumables | TLC Plates | Silica gel 60 F₂₅₄ |
| Glass Capillary Tubes | For TLC spotting | |
| Solid Loader Cartridge (optional) | For dry loading | |
| Pre-packed or Glass Flash Column | Sized according to sample mass | |
| Equipment | Automated Flash Chromatography System (Recommended) | e.g., Biotage, Teledyne ISCO |
| UV-Vis Detector | For peak monitoring | |
| Fraction Collector | Automated or manual | |
| Rotary Evaporator | For solvent removal | |
| Fume Hood | For safe handling of solvents |
Detailed Protocols
Part 1: Method Development using Thin-Layer Chromatography (TLC)
The foundation of a successful flash chromatography purification is meticulous method development via TLC. The goal is to identify a solvent system where the target compound has a retention factor (Rf) between 0.15 and 0.35, ensuring good separation from impurities.[2]
Protocol:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of the crude material in a suitable solvent (e.g., 0.5 mL of DCM or Ethyl Acetate).
-
Spot TLC Plate: Using a capillary tube, spot the solution onto the baseline of several TLC plates.
-
Develop Plates: Place each plate in a developing chamber containing a different solvent system. Start with systems of varying polarity.
-
Visualize: After development, visualize the spots under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., KMnO₄ dip).
-
Calculate Rf: Calculate the Rf value for the target spot in each system: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
Optimize: Adjust the solvent ratios to achieve the target Rf. If the compound remains at the baseline, increase the mobile phase polarity. If it runs with the solvent front, decrease the polarity.
Example TLC Development Data:
| Solvent System (v/v) | Target Compound Rf | Observations |
| 20% EtOAc / 80% Hexane | 0.05 | Compound is highly retained. Polarity is too low. |
| 50% EtOAc / 50% Hexane | 0.25 | Optimal. Good separation from a less polar spot (Rf=0.5) and a baseline spot. |
| 80% EtOAc / 20% Hexane | 0.60 | Compound elutes too quickly. Polarity is too high. |
| 5% MeOH / 95% DCM | 0.30 | Alternative system. Also provides good separation. Useful if EtOAc/Hexane fails. |
Part 2: Preparative Flash Chromatography Purification
This protocol assumes a 1.0 g scale of crude material and utilizes the optimal solvent system identified in TLC (50% EtOAc/Hexane).
Workflow Diagram:
Caption: Workflow for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
Step-by-Step Protocol:
-
Sample Preparation (Dry Loading):
-
Rationale: Dry loading is superior for compounds that may have limited solubility in the initial, low-polarity mobile phase. It prevents band broadening and improves resolution.[2]
-
Dissolve the 1.0 g of crude material in a minimal amount of a strong, volatile solvent (e.g., 10-15 mL of DCM or acetone).
-
Add 2-3 g of silica gel to this solution to form a slurry.
-
Gently evaporate the solvent on a rotary evaporator until a free-flowing powder is obtained.
-
-
Column Packing and Equilibration:
-
Select a column appropriately sized for 1.0 g of sample (typically a 25 g or 40 g pre-packed column, or equivalent).
-
If packing manually, create a slurry of silica gel in the initial mobile phase (e.g., 10% EtOAc/Hexane) and carefully pack the column.
-
Equilibrate the column by flushing with 3-5 column volumes (CV) of the initial mobile phase (10% EtOAc/Hexane). Ensure a stable baseline on the UV detector.
-
-
Loading and Elution:
-
Carefully load the dry silica-adsorbed sample onto the top of the column bed.
-
Recommended Gradient:
-
0-2 CV: 10% EtOAc/Hexane (Isocratic hold)
-
2-12 CV: Linear gradient from 10% to 70% EtOAc/Hexane
-
12-15 CV: 70% EtOAc/Hexane (Isocratic hold)
-
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the run based on the UV chromatogram peaks.
-
Spot every 2-3 fractions onto a TLC plate. Develop the plate using the optimized solvent system (50% EtOAc/Hexane).
-
Visualize the plate to identify the fractions containing the pure product. The pure product should appear as a single spot with an Rf of ~0.25.
-
-
Product Isolation:
-
Combine the fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as HPLC, ¹H NMR, and/or LC-MS.
-
Expected Results and Troubleshooting
Typical Purification Parameters:
| Parameter | Value / Condition |
| Crude Load | 1.0 g |
| Column Size | 40 g Silica Gel |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Gradient | 10% to 70% B over 10 CV |
| Flow Rate | 40 mL/min |
| Detection | 210 nm / 220 nm |
| Expected Elution | ~ 7-9 Column Volumes |
| Typical Recovery | 85-95% |
| Final Purity | >98% (by HPLC) |
Troubleshooting Guide:
| Problem | Potential Cause | Recommended Solution |
| Product does not elute. | Mobile phase polarity is too low. | Increase the gradient endpoint to 100% EtOAc, or create a new method using a stronger solvent system like 0-10% MeOH in DCM. |
| Poor separation (co-elution). | Gradient is too steep; Poor selectivity of solvent system. | 1. Run a shallower gradient (e.g., 20% to 60% over 15 CV). 2. Try an alternative solvent system with different selectivity (e.g., replace EtOAc with acetone). |
| Peak Tailing. | Compound is interacting too strongly with acidic silanol groups. | Add a modifier to the mobile phase. For a neutral amide, this is less common, but 0.1% triethylamine or 0.5% methanol can sometimes sharpen peaks. |
| Low Recovery. | Product precipitated on the column; Product is highly retained. | 1. Ensure the compound is soluble in the mobile phase throughout the gradient. 2. After the main run, flush the column with a very strong solvent (e.g., 20% MeOH/DCM) to recover any remaining material. |
Conclusion
The protocol outlined in this application note presents a reliable and reproducible method for the purification of tert-Butyl 3-carbamoylmorpholine-4-carboxylate using normal-phase flash chromatography. By employing systematic TLC-based method development and an optimized gradient elution, this approach consistently yields the target compound with high purity (>98%) and excellent recovery. This robust methodology is suitable for researchers in both academic and industrial settings, enabling the efficient production of high-quality material essential for the advancement of pharmaceutical research and development.
References
-
Yamai, Y., et al. (2018). Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-Carboxylates from Di-t-butyl (2-Nitrophenyl)malonates. HETEROCYCLES, 97(1), 192-210. [Link]
-
ChemBK. (2024). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
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PubChem. tert-Butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]
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PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Sorbent Technologies. (2025). Flash Chromatography Basics. [Link]
-
King Group, University of Sheffield. Successful Flash Chromatography. [Link]
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Application Notes & Protocols: Leveraging tert-Butyl 3-carbamoylmorpholine-4-carboxylate in Modern Drug Discovery
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 3-carbamoylmorpholine-4-carboxylate. We will explore its intrinsic properties, its role as a versatile building block, and its utility in fragment-based drug discovery (FBDD). Detailed, field-proven protocols for its synthesis, characterization, and subsequent chemical modifications are provided to empower research and development endeavors.
Introduction: The Privileged Morpholine Scaffold
The morpholine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in approved drugs and bioactive molecules.[1][2] Its prevalence stems from a unique combination of advantageous properties it imparts to a molecule. The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained scaffold that can present substituents to target proteins in a well-defined manner.[3] Furthermore, it can act as a hydrogen bond acceptor (via the oxygen atom) and its nitrogen atom's basicity can be modulated, influencing pharmacokinetic profiles.[3]
tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a particularly valuable derivative for drug discovery campaigns. It combines the benefits of the morpholine core with two strategically positioned functional groups:
-
A primary carboxamide , a common moiety in drug molecules for establishing key hydrogen bonding interactions with protein targets.
-
A tert-butoxycarbonyl (Boc)-protected secondary amine , which provides a stable, masked reactive site. This allows for late-stage functionalization, a critical advantage in constructing chemical libraries and performing structure-activity relationship (SAR) studies.
This guide will elucidate how to harness the potential of this versatile molecule.
Physicochemical and Structural Properties
Understanding the inherent properties of tert-butyl 3-carbamoylmorpholine-4-carboxylate is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈N₂O₄ | |
| Molecular Weight | 230.26 g/mol | |
| XLogP3-AA (Predicted) | -0.3 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 4 |
The low molecular weight and favorable XLogP value align well with the principles of fragment-based drug discovery, often referred to as the "Rule of Three".
Key Applications in Drug Discovery
A Versatile Building Block for Synthesis
The true power of this molecule lies in its dual functionality. The Boc-protected nitrogen allows for its incorporation into a larger molecular framework while the primary amide can be maintained as a key pharmacophoric element. Following complex synthetic steps, the Boc group can be selectively removed under acidic conditions to reveal a secondary amine, which can then be further functionalized, for instance, by reductive amination, acylation, or sulfonylation. This strategy is frequently employed in the synthesis of complex drug candidates.[4]
Scaffold for Focused Library Synthesis
Focused libraries are collections of compounds designed around a central core or scaffold, with variations in substituents. tert-Butyl 3-carbamoylmorpholine-4-carboxylate is an ideal starting point for such libraries. After deprotection of the Boc group, the resulting secondary amine serves as a versatile anchor point for diversification. The primary amide can also be chemically modified or used as a bioisosteric replacement for other functional groups.
Caption: Workflow for Focused Library Synthesis.
A Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low molecular weight fragments (typically < 300 Da) that bind weakly to a biological target.[5] tert-Butyl 3-carbamoylmorpholine-4-carboxylate fits the profile of an ideal fragment. Once a binding mode is identified (e.g., via X-ray crystallography), the fragment can be elaborated into a more potent lead compound. The Boc-protected amine provides a clear vector for "fragment growing" or "linking" strategies.[4]
Caption: FBDD Elaboration Workflow.
Experimental Protocols
Synthesis and Characterization
While commercially available, a general synthetic route can be adapted from the synthesis of similar morpholine structures.[6] A plausible route involves the cyclization of a protected amino diol, followed by functional group manipulation.
Protocol 4.1.1: Illustrative Synthesis
-
Starting Material: A suitable protected serine derivative, such as N-Boc-serine methyl ester.
-
Reduction: Reduce the ester to the corresponding alcohol using a mild reducing agent like sodium borohydride in a suitable solvent (e.g., methanol).
-
Alkylation: Alkylate the hydroxyl group with a 2-haloethanol derivative (e.g., 2-bromoethanol) under basic conditions.
-
Cyclization: Induce intramolecular cyclization to form the morpholine ring, often under basic conditions.
-
Amidation: Convert the resulting ester or carboxylic acid at the 3-position to the primary amide. This can be achieved by reaction with ammonia or by using standard amide coupling reagents with an ammonia source.
Protocol 4.1.2: Characterization
-
¹H NMR (in CDCl₃): Expect signals for the tert-butyl group (~1.5 ppm, singlet, 9H), morpholine ring protons (multiplets, ~3.0-4.2 ppm), and amide protons (broad singlets, ~5.5-7.0 ppm).
-
¹³C NMR (in CDCl₃): Expect signals for the tert-butyl carbons (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), morpholine ring carbons (~45-70 ppm), and the carbonyl carbons of the Boc group and the amide (~155 and ~170 ppm, respectively).
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z 231.1 and/or the [M+Na]⁺ ion at m/z 253.1.
-
IR Spectroscopy (thin film/KBr): Look for characteristic peaks for N-H stretching of the amide (~3350-3180 cm⁻¹), C=O stretching of the carbamate and amide (~1690 cm⁻¹ and ~1650 cm⁻¹, respectively), and C-O-C stretching of the morpholine ether (~1115 cm⁻¹).
Boc-Deprotection Protocol
The removal of the Boc protecting group is a critical step to enable further functionalization. The choice of acid is crucial to avoid hydrolysis of the primary amide.
Protocol 4.2.1: Deprotection using HCl in Dioxane
-
Dissolve tert-butyl 3-carbamoylmorpholine-4-carboxylate (1.0 eq) in anhydrous 1,4-dioxane.
-
To this solution, add a 4 M solution of HCl in 1,4-dioxane (5-10 eq).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure. The product, 3-carbamoylmorpholine hydrochloride, can often be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid by filtration and dry under vacuum. This salt can be used directly in subsequent reactions or neutralized with a base to yield the free amine.
Causality: Using a non-aqueous acidic solution like HCl in dioxane minimizes the presence of water, thereby preventing acid-catalyzed hydrolysis of the primary amide.
Elaboration via Amide Coupling
This protocol describes the coupling of the primary amide with a carboxylic acid, a less common but potentially useful transformation. More commonly, the secondary amine revealed after Boc-deprotection would be acylated.
Protocol 4.3.1: Amide Coupling (Illustrative)
-
To a solution of a carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10-15 minutes to form the activated ester.
-
Add a solution of the deprotected 3-aminomorpholine derivative (1.0 eq) to the reaction mixture.
-
Stir at room temperature for 2-16 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, perform an aqueous workup, extract the product with an organic solvent, dry, and purify by column chromatography.
Causality: Coupling reagents like HATU activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. DIPEA acts as a base to neutralize the acid formed during the reaction and to ensure the amine is in its free, nucleophilic state.
Conclusion
tert-Butyl 3-carbamoylmorpholine-4-carboxylate is a high-value, versatile chemical tool for drug discovery. Its combination of a privileged morpholine scaffold, a key hydrogen-bonding amide, and a protected, functionalizable amine makes it an ideal candidate for use as a synthetic building block, a core for library synthesis, and a fragment in FBDD campaigns. The protocols and insights provided herein are intended to serve as a robust foundation for researchers to unlock the full potential of this compound in the pursuit of novel therapeutics.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051. Available from: [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Chemical Neuroscience, 11(15), 2249-2266. Available from: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. (2021). IUCrData, 6(4). Available from: [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. (2021). Chemical Science, 12(3), 1122-1130. Available from: [Link]
-
PubChem Compound Summary for CID 11435389, tert-Butyl Morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026 from [Link].
- A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. (2010). Google Patents.
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2020). ACS Publications. Retrieved from [Link]
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A review on pharmacological profile of Morpholine derivatives. (2021). ResearchGate. Retrieved from [Link]
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. Retrieved from [Link]
-
Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. (2022). ResearchGate. Retrieved from [Link]
-
SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (2018). HETEROCYCLES, 97(1), 192-210. Available from: [Link]
-
PubChem Compound Summary for CID 1514267, tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026 from [Link].
-
Synthesis, Characterization, Biological Activity and Molecular Docking Studies of Novel Organotin(IV) Carboxylates. (2022). Molecules, 27(7), 2321. Available from: [Link]
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Synthesis and full characterization of tert-butyl (4-ethynylphenyl)carbamate. (2024). Journal of Molecular Structure, 1321, 140102. Available from: [Link]
-
Fragment-based Drug Discovery 101. Broad Institute. Retrieved from [Link]
-
PubChem Compound Summary for CID 5058359, Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026 from [Link].
-
PubChem Compound Summary for CID 135065-69-9, tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026 from [Link].
-
PubChem Compound Summary for CID 97891178, t-Butyl 4-(3-carboxyquinoxalin-2-yl)-1,4-diazepane-1-carboxylate. National Center for Biotechnology Information. Retrieved January 26, 2026 from [Link].
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Application Notes: tert-Butyl 3-Carbamoylmorpholine-4-carboxylate as a Versatile Chiral Building Block
Introduction: The Strategic Value of Chiral Morpholines in Drug Discovery
The morpholine scaffold is a privileged structure in medicinal chemistry, prized for its favorable physicochemical properties, including metabolic stability and aqueous solubility, which are critical for optimizing pharmacokinetic profiles.[1][2] Its presence in numerous approved drugs, such as the antidepressant Reboxetine and the antiemetic Aprepitant, underscores its significance.[3] Chiral substituted morpholines, in particular, offer a three-dimensional framework that enables precise spatial orientation of functional groups for optimal target engagement.[4][5]
This guide focuses on tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate (or its enantiomer), a highly valuable chiral building block. This synthon is pre-loaded with multiple strategic features: a defined stereocenter at the C3 position, an orthogonally protected nitrogen atom via a tert-butyloxycarbonyl (Boc) group, and a versatile primary amide (carbamoyl) handle. This combination allows for a modular and efficient approach to synthesizing complex, enantiomerically pure molecules, circumventing the need for challenging chiral resolutions or asymmetric syntheses at later stages.[4]
Physicochemical Properties and Handling
Proper handling and storage are paramount to maintaining the integrity of this chiral building block.
| Property | Data |
| Molecular Formula | C₁₀H₁₈N₂O₄ |
| Molecular Weight | 230.26 g/mol |
| Typical Appearance | White to off-white solid |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate; sparingly soluble in water |
| Storage | Store in a cool, dry place away from incompatible materials. Recommended storage at 2-8°C under an inert atmosphere. |
Synthetic Utility: A Trifunctional Synthon
The power of tert-Butyl 3-carbamoylmorpholine-4-carboxylate lies in the distinct reactivity of its three key functional domains. The Boc-protected nitrogen allows for modifications elsewhere, the carbamoyl group serves as a versatile precursor to other functionalities, and the inherent chirality is carried through all transformations.
Core Transformations:
-
N-Deprotection: The Boc group is a cornerstone of modern protecting group strategy. Its lability under acidic conditions, while remaining stable to a wide range of other reagents, allows for the selective unmasking of the morpholine nitrogen for subsequent alkylation, acylation, or arylation reactions.[6] Standard protocols involve treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent.[7]
-
Carbamoyl Group Manipulation: The primary amide is not merely a placeholder but a versatile functional handle that can be converted into several key groups:
-
Reduction to Aminomethyl: This is one of the most powerful transformations, converting the C3-carboxamide into a C3-aminomethyl group. This creates a valuable chiral 1,2-diamine equivalent within the morpholine framework. Reagents like borane-THF complex (BH₃·THF) or lithium aluminum hydride (LiAlH₄) are effective for this purpose.
-
Dehydration to Nitrile: Treatment with dehydrating agents (e.g., POCl₃, P₂O₅, or trifluoroacetic anhydride) transforms the amide into a nitrile. The nitrile can then undergo further reactions, such as reduction to an amine or hydrolysis to a carboxylic acid.
-
Hofmann Rearrangement: This classic reaction converts the primary amide into a primary amine with one fewer carbon atom, yielding a 3-aminomorpholine derivative. This provides direct access to a different class of chiral diamine scaffolds.
-
The interplay between these transformations enables a divergent synthetic approach, allowing a single chiral starting material to generate a library of diverse and complex molecular architectures.
Figure 1: Key synthetic transformations originating from tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
Experimental Protocols
The following protocols are provided as validated, self-contained methodologies. The rationale behind key steps is included to enhance understanding and aid in troubleshooting.
Protocol 1: Boc-Deprotection of the Morpholine Nitrogen
Principle: This protocol utilizes a strong acid to cleave the tert-butyloxycarbonyl (Boc) protecting group, generating the corresponding amine salt. The choice of HCl in 1,4-dioxane is common as the resulting hydrochloride salt often precipitates, simplifying isolation.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl 3-carbamoylmorpholine-4-carboxylate | ≥98% | Commercial | Starting Material |
| 1,4-Dioxane | Anhydrous | Commercial | Reaction Solvent |
| Hydrochloric Acid Solution | 4.0 M in 1,4-Dioxane | Commercial | Deprotecting Agent |
| Diethyl Ether | Anhydrous | Commercial | For precipitation/trituration |
| Round-bottom flask, magnetic stirrer, nitrogen inlet | N/A | N/A | Standard glassware |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add tert-Butyl 3-carbamoylmorpholine-4-carboxylate (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous 1,4-dioxane (approx. 0.2 M concentration). Stir at room temperature (20-25°C) until fully dissolved.
-
Rationale: Anhydrous conditions prevent side reactions involving water. Nitrogen atmosphere is good practice, especially if other sensitive groups are present.
-
-
Reagent Addition: Slowly add the 4.0 M solution of HCl in 1,4-dioxane (4.0-5.0 eq) to the stirred solution at room temperature.
-
Causality: The excess acid ensures the reaction goes to completion. The addition may be slightly exothermic. A precipitate of the hydrochloride salt is expected to form.
-
-
Reaction Monitoring: Stir the resulting slurry at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching it with saturated NaHCO₃ solution, and extracting with ethyl acetate.
-
Trustworthiness: Monitoring ensures complete consumption of the starting material, preventing carry-over into the next step.
-
-
Product Isolation: Upon completion, add anhydrous diethyl ether (approx. 10 volumes relative to the dioxane) to the reaction mixture to ensure complete precipitation of the product.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake with copious amounts of anhydrous diethyl ether to remove any residual starting material and dioxane.
-
Drying: Dry the white solid under high vacuum to afford the desired 3-carbamoylmorpholine hydrochloride salt.
Expected Outcome: The product is typically a stable, crystalline white solid. It can be used directly in subsequent reactions or neutralized with a base to yield the free amine.
Protocol 2: Reduction of Carbamoyl to Aminomethyl Group
Principle: This protocol employs a borane-tetrahydrofuran complex (BH₃·THF) to reduce the primary amide to a primary amine. Borane is a highly effective reagent for this transformation and is generally more selective than stronger reducing agents like LiAlH₄.
Figure 2: Workflow for the reduction of the carbamoyl group to an aminomethyl group.
Materials and Reagents:
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyl 3-carbamoylmorpholine-4-carboxylate | ≥98% | Commercial | Starting Material |
| Tetrahydrofuran (THF) | Anhydrous, Stabilized | Commercial | Reaction Solvent |
| Borane-THF complex | 1.0 M in THF | Commercial | Reducing Agent |
| Methanol | Anhydrous | Commercial | Quenching Agent |
| Saturated aq. NaHCO₃ | Reagent | In-house | Workup |
| Ethyl Acetate | ACS Grade | Commercial | Extraction Solvent |
| Magnesium Sulfate | Anhydrous | Commercial | Drying Agent |
Step-by-Step Procedure:
-
Reaction Setup: Add tert-Butyl 3-carbamoylmorpholine-4-carboxylate (1.0 eq) to a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Rationale: Cooling is critical to control the initial exothermic reaction between borane and the amide.
-
-
Reagent Addition: Add the 1.0 M solution of BH₃·THF (3.0-4.0 eq) dropwise via syringe, maintaining the internal temperature below 10°C.
-
Causality: A stoichiometric excess of borane is required to ensure complete reduction. Slow addition prevents a dangerous exotherm and gas evolution (hydrogen).
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux (approx. 66°C) and maintain for 12-16 hours.
-
Monitoring: Cool the reaction to room temperature and check for completion by TLC or LC-MS.
-
Quenching (Critical Step): Cool the reaction mixture back to 0°C. Slowly and carefully add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will occur. Continue adding methanol until gas evolution ceases.
-
Trustworthiness & Safety: This step is crucial for safety. Unquenched borane can react violently with aqueous solutions. The methanol forms volatile trimethyl borate.
-
-
Solvent Removal: Remove the solvents under reduced pressure. Add more methanol and concentrate again (repeat 3 times) to ensure all boron residues are removed as trimethyl borate.
-
Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the residue by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol or ethyl acetate/heptane with triethylamine) to afford the pure tert-Butyl 3-(aminomethyl)morpholine-4-carboxylate.
References
-
Geldenhuys, W. J., Malan, S. F., Bloomquist, J. R., Marchand, A. P., & Van der Schyf, C. J. (2005). Pharmacology and structure-activity relationships of a novel class of 2,5-disubstituted-3,6-dihydropyridines and 2,6-disubstituted piperidines as dopamine transporter inhibitors. Bioorganic & Medicinal Chemistry, 13(21), 5946-5954. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
Hu, X., Zhao, B., Zou, W., Yang, X., & Zheng, P. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
-
Semantic Scholar. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
- Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
-
Ogiwara, Y. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Synthesis, 57, 3639–3648. Available at: [Link]
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ACS Publications. (n.d.). Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Carboxymethyl-morpholine-4-carboxylic acid tert-butyl ester. Retrieved from [Link]
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Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines. Current Medicinal Chemistry, 17(29), 3422-3430. Available at: [Link]
-
ACS Omega. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]
-
Organic Letters. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
RSC Publishing. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]
-
NIH. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]
-
Chem-Impex. (n.d.). S-4-Boc-morpholine-3-carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Biological relevance and synthesis of C-substituted morpholine derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
NIH. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Retrieved from [Link]
-
NIH. (n.d.). Metabolically Stable tert-Butyl Replacement. Retrieved from [Link]
- Google Patents. (n.d.). EP0902781B1 - Preparation of (s)-decahydroisoquinoline-3-carboxylic acid t-butylamide.
-
Organic Syntheses. (2025). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
Sources
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- 2. lifechemicals.com [lifechemicals.com]
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tert-Butyl 3-carbamoylmorpholine-4-carboxylate in fragment-based screening
With this data in hand, a medicinal chemistry campaign can be initiated. For example, if the crystal structure shows that the tert-butyl group is solvent-exposed and a nearby pocket is unoccupied, the Boc-group could be removed and that nitrogen could serve as an attachment point for synthetic elaboration to generate a more potent lead compound. This structure-guided evolution is the hallmark of a successful FBDD project. [5]
VII. References
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK. [Link]
-
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad Laboratories. [Link]
-
tert-butyl 3-(4-(hydroxymethyl)benzyl)azetidine-1-carboxylate. Knight Chemicals Online. [Link]
-
Tert-butyl Morpholine-4-carboxylate. PubChem, National Center for Biotechnology Information. [Link]
-
Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. ResearchGate. [Link]
-
How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed, National Center for Biotechnology Information. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PubMed Central, National Institutes of Health. [Link]
-
X-Ray Crystallography of Chemical Compounds. PubMed Central, National Institutes of Health. [Link]
-
Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. Royal Society of Chemistry. [Link]
-
NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]
-
Crystal structure of (S)-tert-butyl 3-carbamothioyl-3,4-dihydro- isoquinoline-2(1H)-carboxylate. ResearchGate. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Scientific Reports. [Link]
-
Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]
-
Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. PubMed Central, National Institutes of Health. [Link]
-
Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press. [Link]
-
Software Pharmaceutical Analysis: Fragment-based Screening by NMR. YouTube. [Link]
-
Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PubMed Central, National Institutes of Health. [Link]
-
(2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate. PubMed Central, National Institutes of Health. [Link]
-
Surface Plasmon Resonance for Identifying and Characterising Small Molecule Ligands. Royal Society of Chemistry. [Link]
-
Fragment Based Drug Discovery: Practical Implementation Based on 19F NMR Spectroscopy. ACS Publications. [Link]
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PubMed Central, National Institutes of Health. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]
-
FRAGSITE: A Fragment-Based Approach for Virtual Ligand Screening. PubMed Central, National Institutes of Health. [Link]
-
NMR-based fragment screening for drug discovery. European Pharmaceutical Review. [Link]
-
Scaffold-hopping and fragment-linking using the Cambridge Structural Database. CCDC. [Link]
-
Biophysical Fragment Screening Services. Evotec. [Link]
-
Fragment-based discovery of dual ligand pharmacophores for lipid-sensing transcription factors for designed polypharmacology. PubMed Central, National Institutes of Health. [Link]
-
Fragment-based drug discovery: opportunities for organic synthesis. PubMed Central, National Institutes of Health. [Link]
-
Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening. PubMed Central, National Institutes of Health. [Link]
-
Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed, National Center for Biotechnology Information. [Link]
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- 3. Application of Fragment-Based Drug Discovery to Versatile Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel starting points for fragment-based drug design against human heat-shock protein 90 identified using crystallographic fragment screening - PMC [pmc.ncbi.nlm.nih.gov]
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Scale-Up Synthesis of tert-Butyl 3-Carbamoylmorpholine-4-carboxylate: An Application Note and Protocol
Abstract
This comprehensive guide details a robust and scalable synthetic protocol for the preparation of tert-butyl 3-carbamoylmorpholine-4-carboxylate, a key building block in contemporary drug discovery. The morpholine scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers a valuable handle for further chemical elaboration.[1] This document provides a step-by-step methodology, explains the rationale behind critical process parameters, and addresses safety and analytical considerations pertinent to a scale-up operation. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product.
Introduction and Significance
The morpholine ring is a fundamental heterocyclic motif frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The title compound, tert-butyl 3-carbamoylmorpholine-4-carboxylate, serves as a crucial intermediate, featuring a carbamoyl group for potential hydrogen bonding interactions and a Boc-protected amine that allows for selective deprotection and subsequent functionalization in multi-step synthetic campaigns. The development of a scalable synthesis is therefore of significant interest to researchers and professionals in the pharmaceutical industry.[1]
This guide moves beyond a simple recitation of steps to provide a deeper understanding of the process, empowering chemists to not only replicate the synthesis but also to adapt it to their specific laboratory or manufacturing environments.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic disconnection of the target molecule points to a multi-step sequence starting from a readily available chiral precursor. The key transformations involve the formation of the morpholine ring, introduction of the carbamoyl group, and Boc protection of the secondary amine.
Caption: Retrosynthetic pathway for tert-butyl 3-carbamoylmorpholine-4-carboxylate.
Detailed Synthesis Protocol
This protocol is designed for a nominal scale of 100 grams of the final product. Appropriate adjustments to equipment and reagent quantities will be necessary for different scales.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| (S)-3-(Boc-amino)-1,2-propanediol | ≥98% | Commercially Available | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | Reagent | Commercially Available | |
| Triethylamine (TEA) | Reagent | Commercially Available | |
| Methanesulfonyl chloride (MsCl) | Reagent | Commercially Available | |
| Sodium hydride (NaH), 60% dispersion in oil | Reagent | Commercially Available | Handle with extreme care |
| Methyl acrylate | Reagent | Commercially Available | |
| Ammonia, 7N solution in methanol | Reagent | Commercially Available | |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | |
| Hexanes | ACS Grade | Commercially Available | |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (saturated aqueous NaCl) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Commercially Available | ||
| Celite® | Commercially Available |
Equipment:
-
5 L three-necked round-bottom flask with overhead mechanical stirrer, thermometer, and nitrogen inlet.
-
2 L addition funnel.
-
Large crystallizing dish or ice bath.
-
Rotary evaporator with a high-capacity flask.
-
Büchner funnel and filtration flask.
-
Standard laboratory glassware.
Step-by-Step Procedure
The overall synthetic workflow is depicted below:
Caption: Overall workflow for the synthesis.
Step 1: Synthesis of (S)-tert-butyl (2,3-dihydroxypropyl)carbamate
This step is a standard protection of the amine.
-
To a stirred solution of (S)-3-amino-1,2-propanediol (1.0 eq) in a mixture of THF and water (4:1, 5 mL/g of aminodiol) at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volume of water).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford the title compound as a colorless oil, which can be used in the next step without further purification.
Step 2: Synthesis of (S)-tert-butyl (2-hydroxy-3-(methylsulfonyloxy)propyl)carbamate
The primary alcohol is selectively mesylated in the presence of the secondary alcohol.
-
Dissolve (S)-tert-butyl (2,3-dihydroxypropyl)carbamate (1.0 eq) in anhydrous DCM (10 mL/g) and cool to 0 °C under a nitrogen atmosphere.
-
Add triethylamine (1.2 eq) dropwise, maintaining the temperature below 5 °C.
-
Add methanesulfonyl chloride (1.1 eq) dropwise via an addition funnel over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.
Step 3: Synthesis of tert-butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate
Intramolecular Williamson ether synthesis forms the morpholine ring.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF (15 mL/g of NaH) at 0 °C, add a solution of the crude mesylate from the previous step in anhydrous THF (5 mL/g of mesylate) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by water.
-
Remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to give the desired morpholine derivative.[3]
Step 4: Synthesis of tert-butyl (S)-3-formylmorpholine-4-carboxylate
Oxidation of the primary alcohol to the aldehyde.
-
A mixture of tert-butyl (S)-3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq), pyridinium chlorochromate (PCC, 1.5 eq), and silica gel in DCM is stirred at room temperature overnight.[4]
-
Filter the mixture through a pad of Celite® and wash the filter cake with DCM.
-
Wash the filtrate with saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude aldehyde.
Step 5: Synthesis of tert-butyl (S)-3-carboxymorpholine-4-carboxylate
Oxidation of the aldehyde to the carboxylic acid.
-
The crude aldehyde is oxidized using an appropriate oxidizing agent such as potassium permanganate or a Pinnick oxidation (sodium chlorite and a scavenger).
-
The reaction is worked up by adjusting the pH to be acidic and extracting with an organic solvent.
-
The organic layer is dried and concentrated to yield the carboxylic acid.[5][6]
Step 6: Synthesis of tert-butyl (S)-3-carbamoylmorpholine-4-carboxylate
Formation of the primary amide from the carboxylic acid.
-
To a solution of the carboxylic acid (1.0 eq) in a suitable solvent such as THF or DCM, add a coupling agent like EDC (1.1 eq) and HOBt (1.1 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add an excess of aqueous ammonia or a solution of ammonia in methanol and stir for 12 hours.
-
Remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by recrystallization or column chromatography to afford the final product, tert-butyl 3-carbamoylmorpholine-4-carboxylate.
Process Optimization and Scale-Up Considerations
-
Exotherm Control: The mesylation and cyclization steps are exothermic. For larger scale reactions, efficient cooling and slow addition of reagents are critical to maintain control over the reaction temperature.
-
Work-up Procedures: On a larger scale, extractions can be cumbersome. Consider using a continuous liquid-liquid extractor. Also, the volume of solvents should be optimized to minimize waste.
-
Purification: Column chromatography is often not ideal for large-scale purification. Recrystallization is a more viable option if a suitable solvent system can be identified. Trituration with a non-polar solvent like hexanes or diethyl ether can also be effective in removing impurities.[7]
-
Safety: Sodium hydride is highly reactive and pyrophoric. It should be handled under an inert atmosphere by trained personnel. The use of appropriate personal protective equipment (PPE) is mandatory. The starting materials and intermediates may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6][8]
Analytical Characterization
The identity and purity of the final product and key intermediates should be confirmed by a suite of analytical techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the tert-butyl group, morpholine ring protons, and amide protons. |
| ¹³C NMR | Structural Confirmation | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of the product. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | A single major peak indicating high purity (e.g., >98%). |
| Infrared Spectroscopy (IR) | Functional Group Identification | Characteristic absorptions for the N-H and C=O stretches of the carbamate and amide groups. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 3-carbamoylmorpholine-4-carboxylate. By understanding the rationale behind each step and considering the key scale-up parameters, researchers and drug development professionals can confidently produce this valuable intermediate in high yield and purity. The self-validating nature of the described protocols, coupled with rigorous analytical characterization, ensures the reliability and reproducibility of the synthesis.
References
- Wang, Y., et al. (2008). Synthesis and antibacterial activity of C-7 substituted quinolones. (This is an example of a related synthesis, the direct source for the target molecule was not found in the search results).
- Convenient Preparation of tert-Butyl Esters. ResearchGate. (This source discusses general methods for preparing tert-butyl esters which are relevant to the Boc-protection step).
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry.
- CN102659588A - Synthesis method of tert-butyl bromoacetate. Google Patents. (While not directly related, it provides an example of industrial synthesis of a tert-butyl ester).
- Synthesis of tert-butyl peresters from aldehydes by Bu4NI-catalyzed metal-free oxidation and its combination with the Kharasch–Sosnovsky reaction. Chemical Communications (RSC Publishing).
- tert-butyl bromoacetate - Organic Syntheses Procedure.
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available from: [Link]
- Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. MDPI.
- Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. Atlantis Press.
-
Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem. Available from: [Link]
- Pipecolic acid, 4-oxo-, hydrochloride - Organic Syntheses Procedure. (Provides examples of heterocyclic synthesis).
- Yamai, Y., & T, A. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. (General organic synthesis reference).
-
Tert-butyl Morpholine-4-carboxylate. PubChem. Available from: [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (Highlights the importance of the morpholine scaffold).
- tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. ChemBK.
- Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. (General reference for morpholine synthesis).
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. Available from: [Link]
- SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Organic Syntheses Procedure. (Advanced synthetic methods).
- tert-butyl tert-butyldimethylsilylglyoxylate - Organic Syntheses Procedure.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega. (Recent advances in morpholine synthesis).
- Recent progress in the synthesis of morpholines. Academia.edu. (Review on morpholine synthesis).
- Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. (Discusses the importance of diverse morpholine scaffolds).
-
4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. PubChem. Available from: [Link]
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- 8. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 5058359 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Application of Carbamoylmorpholines in Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Introduction: The Carbamoylmorpholine Scaffold as a Privileged Element in Modern Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of clinically successful drugs, earning them the designation of "privileged structures."[1] The morpholine ring is a prominent member of this class, prized for its advantageous physicochemical and metabolic properties.[2] Its incorporation into a molecule can enhance aqueous solubility, improve metabolic stability, and provide a desirable pharmacokinetic profile.[3] When the morpholine moiety is further functionalized with a carbamoyl group, it forms the carbamoylmorpholine scaffold, a structure of increasing interest in the systematic exploration of chemical space through Structure-Activity Relationship (SAR) studies.
This application note provides a comprehensive guide to the strategic use of carbamoylmorpholines in SAR studies, with a particular focus on the development of kinase inhibitors. We will delve into the rationale behind the selection of this scaffold, provide detailed, field-proven protocols for the synthesis of a diverse chemical library, and outline a robust in vitro assay for evaluating biological activity. The overarching goal is to equip researchers with the knowledge and practical tools to effectively leverage the carbamoylmorpholine scaffold in their drug discovery programs.
The Rationale for Employing Carbamoylmorpholines in SAR Studies
The decision to utilize the carbamoylmorpholine scaffold in an SAR campaign is rooted in a deep understanding of its molecular properties and its potential to favorably interact with biological targets. The morpholine ring, with its ether oxygen, can act as a hydrogen bond acceptor, while the carbamoyl group provides both hydrogen bond donor and acceptor capabilities. This dual nature allows for a rich network of interactions with the target protein. Furthermore, the saturated morpholine ring offers a three-dimensional structural element that can be exploited to probe the topology of a binding pocket, a distinct advantage over flat, aromatic systems.[4]
An SAR study centered on the carbamoylmorpholine core allows for systematic modifications at several key positions to optimize potency, selectivity, and pharmacokinetic properties:
-
The Morpholine Nitrogen (N-4): This position is a primary site for diversification. The introduction of various aryl, heteroaryl, or alkyl substituents allows for the exploration of hydrophobic pockets and the formation of additional interactions with the target protein.
-
The Carbamoyl Nitrogen: Substitution on this nitrogen with different groups can modulate the electronic properties and hydrogen bonding capacity of the carbamoyl moiety.
-
The Morpholine Ring: Although less common, substitution on the carbon atoms of the morpholine ring can be used to fine-tune the conformational preferences of the scaffold and introduce additional points of interaction.
Through the systematic synthesis and evaluation of a library of analogues with modifications at these positions, researchers can build a detailed map of the SAR, leading to the identification of compounds with an optimized biological profile.
Experimental Workflow for a Carbamoylmorpholine-Based SAR Study
A typical SAR campaign utilizing the carbamoylmorpholine scaffold follows a logical and iterative workflow. The process begins with the design and synthesis of a focused library of compounds, followed by in vitro biological evaluation to determine their potency against the target of interest. The resulting data is then analyzed to identify key structural features that contribute to activity, which in turn informs the design of the next generation of compounds.
Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study employing a carbamoylmorpholine library.
Detailed Protocols
Part 1: Synthesis of an N-Aryl-2-Carbamoylmorpholine Library
This protocol describes a two-stage process for the synthesis of a library of N-aryl-2-carbamoylmorpholine analogues. The first stage involves the synthesis of the core N-aryl-morpholine-2-carboxylic acid intermediate via a Buchwald-Hartwig amination. The second stage is the diversification of this intermediate through amide coupling with a variety of anilines.
Rationale for Method Selection:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a highly versatile and reliable method for the formation of C-N bonds, allowing for the coupling of a wide range of aryl halides with morpholine under relatively mild conditions.[5]
-
Amide Coupling with HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that facilitates the formation of amide bonds between carboxylic acids and amines, even with less reactive anilines. It operates under mild conditions and generally leads to high yields with minimal side products.[6]
Protocol 1.1: Synthesis of (S)-4-(4-methoxyphenyl)morpholine-2-carboxylic acid (Core Intermediate)
-
Reaction Setup: To an oven-dried Schlenk tube, add (S)-morpholine-2-carboxylic acid (1.0 eq.), 4-iodoanisole (1.1 eq.), palladium(II) acetate (0.05 eq.), Xantphos (0.1 eq.), and cesium carbonate (2.5 eq.).
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous dioxane via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to afford the desired N-aryl morpholine carboxylic acid.
Protocol 1.2: Library Diversification via Amide Coupling
-
Reaction Setup: To a vial, add (S)-4-(4-methoxyphenyl)morpholine-2-carboxylic acid (1.0 eq.), the desired aniline (1.1 eq.), and HATU (1.2 eq.).
-
Solvent and Base Addition: Dissolve the solids in anhydrous N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final N-aryl-2-carbamoylmorpholine analogue.
Part 2: In Vitro Biological Evaluation - PI3Kα Kinase Assay
This protocol describes a luminescent-based in vitro assay to determine the inhibitory activity of the synthesized carbamoylmorpholine analogues against the PI3Kα kinase. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to the kinase activity.
Rationale for Method Selection:
-
ADP-Glo™ Kinase Assay (Promega): This commercially available assay is a robust, sensitive, and high-throughput compatible method for measuring kinase activity. It has a high dynamic range and is less susceptible to interference from colored or fluorescent compounds compared to other assay formats. The luminescent signal positively correlates with the amount of ADP formed.
Protocol 2.1: PI3Kα IC50 Determination
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 1:3 dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add PI3Kα enzyme and the lipid substrate (PIP2) in the appropriate kinase buffer.
-
Add the diluted test compounds to the wells. Include wells with a known PI3Kα inhibitor (e.g., Wortmannin) as a positive control and wells with DMSO as a negative (vehicle) control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Data Presentation and Interpretation: A Case Study with PI3Kα Inhibitors
The data generated from the in vitro screening of the carbamoylmorpholine library should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is highly effective for this purpose.
| Compound ID | R1 (Aniline Substituent) | PI3Kα IC50 (nM) |
| 1a | 4-Fluoro | 150 |
| 1b | 4-Chloro | 95 |
| 1c | 4-Bromo | 70 |
| 1d | 4-Trifluoromethyl | 25 |
| 1e | 3-Fluoro | 350 |
| 1f | 3-Chloro | 280 |
| 1g | 2-Fluoro | >1000 |
| 1h | Unsubstituted | 500 |
Interpretation of SAR Data:
From the hypothetical data presented in the table, several key SAR trends can be deduced:
-
Effect of Halogen Substitution at the 4-position: A clear trend is observed where the potency increases with the size and electron-withdrawing nature of the halogen at the 4-position of the aniline ring (F < Cl < Br). The trifluoromethyl group, a strong electron-withdrawing group, results in the most potent compound in this series. This suggests that an electron-deficient aromatic ring at this position is favorable for activity.
-
Positional Isomerism: Moving the halogen substituent from the 4-position to the 3-position results in a significant loss of potency (compare 1a vs. 1e and 1b vs. 1f ). Substitution at the 2-position leads to a complete loss of activity. This indicates a strict steric and electronic requirement for the substituent at the 4-position.
-
Importance of Substitution: The unsubstituted analogue (1h ) is significantly less potent than the 4-substituted analogues, highlighting the importance of the substituent for optimal interaction with the target.
Visualizing Target Engagement: The PI3K/Akt/mTOR Signaling Pathway
Carbamoylmorpholine-based inhibitors of PI3Kα exert their effect by blocking a critical node in a key signaling pathway that regulates cell growth, proliferation, and survival.[7] Understanding this pathway is crucial for interpreting the cellular effects of these inhibitors.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cellular processes, is a common target for carbamoylmorpholine-based inhibitors.
Conclusion and Future Directions
The carbamoylmorpholine scaffold represents a valuable starting point for the design and synthesis of focused chemical libraries for SAR studies. Its favorable physicochemical properties and versatile synthetic handles make it an attractive framework for the development of novel therapeutics, particularly in the area of kinase inhibition. The systematic approach outlined in this application note, combining rational design, efficient synthesis, and robust biological evaluation, provides a clear roadmap for researchers to unlock the full potential of this privileged scaffold. Future efforts in this area may focus on the development of novel synthetic methodologies to access a wider range of substituted carbamoylmorpholines and the application of this scaffold to a broader range of biological targets.
References
- Bharamawadeyar, S., Chetankumar, E., Srinivasulu, C., & Sureshbabu, V. V. (2024). A simple, high yielding, one or two-step, redox neutral protocol using inexpensive reagents (ethylene sulfate and tBuOK) enables the conversion of 1,2-amino alcohols to morpholines. Synthesis, 56(08), 1476-1484.
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. 556, 01051. [Link]
- Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network.
- MDPI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Molecules, 28(15), 5891.
- Scott, W. J., et al. (2022). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Journal of Medicinal Chemistry, 65(3), 2395-2407.
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved January 26, 2026, from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 11(3), 267-274.
- American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1858-1861.
- National Institutes of Health. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Oncotarget, 7(10), 11069-11081.
- American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. Journal of the American Chemical Society.
- PubMed. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1772-1813.
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth.... Retrieved January 26, 2026, from [Link]
- Wiley Online Library. (2020).
-
ResearchGate. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples.... Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (2019). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 60(43), 151151.
- Royal Society of Chemistry. (2020). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 18(3), 446-450.
-
ResearchGate. (n.d.). Rapidly Diverse Synthesis of N-Aryl-5-Substituted-2-Oxazolidinones via Nucleophilic Epoxide Ring Opening and Intramolecular Acyl Substitution of Epoxy Carbamates. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). the preparation of amides. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Morpholine Amides: Classical but Underexplored Acylating Intermediates in Organic Synthesis. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Phosphatidylinositol 3-kinase (PI3K) inhibitors: a recent update on inhibitor design and clinical trials (2016-2020). Retrieved January 26, 2026, from [Link]
- PubMed. (2018). The PI3K/AKT/mTOR interactive pathway. Current Opinion in Oncology, 30(2), 87-94.
-
Semantic Scholar. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Retrieved January 26, 2026, from [Link]
- PubMed. (2022). Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors. Journal of Medicinal Chemistry, 65(3), 2395-2407.
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. (video). Retrieved January 26, 2026, from [Link]
- National Institutes of Health. (2018). High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1148-1155.
-
ResearchGate. (n.d.). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw).. Retrieved January 26, 2026, from [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
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- 5. benchchem.com [benchchem.com]
- 6. growingscience.com [growingscience.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate
Welcome to the technical support guide for the synthesis of tert-Butyl 3-carbamoylmorpholine-4-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you improve your reaction yields and product purity.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing tert-Butyl 3-carbamoylmorpholine-4-carboxylate?
The most prevalent method is the N-acylation (Boc-protection) of the secondary amine of morpholine-3-carboxamide using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically performed in an appropriate solvent with a base to neutralize the acid byproduct and can sometimes be accelerated with a nucleophilic catalyst.
Q2: What are the critical parameters that influence the reaction's success?
The key parameters to control are:
-
Reagent Quality: Ensure the morpholine-3-carboxamide starting material is pure and dry. Boc₂O can degrade over time, especially if exposed to moisture.
-
Choice of Base: The base's strength and nucleophilicity are crucial. Non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common choices.
-
Solvent Selection: The solvent must dissolve the starting material and should be inert to the reaction conditions. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are frequently used.
-
Temperature: This reaction is typically run at room temperature. Exothermic additions may require initial cooling to 0 °C to prevent side reactions.
-
Stoichiometry: Using a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) is standard practice to drive the reaction to completion.
Q3: How do I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is the most straightforward method. Use a suitable mobile phase (e.g., ethyl acetate/hexanes mixture) to resolve the starting material (more polar, lower Rf) from the Boc-protected product (less polar, higher Rf). Staining with potassium permanganate or ninhydrin (if the starting amine is primary or secondary) can aid visualization. For more precise monitoring, LC-MS can be used to track the disappearance of the starting material mass ion and the appearance of the product mass ion.
Q4: What kind of yield can I realistically expect?
With an optimized protocol, isolated yields for N-Boc protections are often high, typically ranging from 85% to over 95%.[1] If your yields are significantly below this range, it indicates a potential issue with reagents, conditions, or the work-up procedure that requires troubleshooting.
Section 2: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem: Low or No Product Yield
Q: My reaction has stalled or resulted in a very low yield of the desired product. What are the likely causes and how can I resolve this?
A low yield is the most common issue and can stem from several factors. The following workflow will help you diagnose the problem systematically.
Caption: Troubleshooting workflow for low yield synthesis.
Detailed Explanation:
-
Reagent Integrity is Paramount:
-
Starting Amine: If the morpholine-3-carboxamide is provided as a hydrochloride salt, you must use at least two equivalents of base: one to neutralize the salt and one to neutralize the acid generated during the reaction.
-
Boc₂O Degradation: Di-tert-butyl dicarbonate can slowly hydrolyze to tert-butanol and CO₂. If the reagent is old or has been improperly stored, its potency will be reduced. It should be a low-melting solid; if it appears oily or wet, it may be degraded.
-
-
Reaction Conditions Scrutiny:
-
Base Selection: While TEA is common, the resulting triethylammonium carbonate can sometimes be difficult to remove. DIPEA is a bulkier, more non-nucleophilic base that can offer cleaner reactions.
-
Solubility Issues: If the starting material has poor solubility in your chosen solvent, the reaction will be slow or incomplete.[1] Consider switching to a more polar aprotic solvent like THF or adding a co-solvent.
-
The Role of a Catalyst: The morpholine nitrogen is a secondary amine and is reasonably nucleophilic. However, if the reaction is sluggish, the addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly increase the reaction rate. DMAP acts as a potent nucleophilic catalyst by first reacting with Boc₂O to form a highly reactive intermediate, which is then attacked by the amine.[2]
-
-
Work-up and Purification Losses:
-
The Boc-protected product has some water solubility. During the aqueous work-up, excessive washing with water can lead to product loss. Use a saturated sodium chloride (brine) solution for the final wash to reduce the solubility of the organic product in the aqueous layer.
-
Consider back-extracting the aqueous layers with your organic solvent (e.g., DCM or ethyl acetate) to recover any dissolved product.
-
Problem: Significant Impurity Formation
Q: My crude NMR/LC-MS shows several major byproducts. What are they and how can I prevent them?
Impurity profiles can reveal much about what went wrong.
Caption: General reaction scheme for Boc-protection.
Common Impurities and Solutions:
| Impurity | Likely Cause | Prevention Strategy |
| Unreacted Starting Material | Insufficient Boc₂O, poor quality Boc₂O, or incomplete reaction. | Use a slight excess (1.1-1.2 eq) of fresh Boc₂O. Allow for longer reaction times or add catalytic DMAP to drive to completion. |
| tert-Butanol | Byproduct of the reaction and Boc₂O hydrolysis. | This is expected. It is volatile and should be easily removed under high vacuum. |
| Urea-type Byproducts | Can form if the primary amide of the starting material reacts. This is generally unfavorable compared to the secondary amine. | This side reaction is rare under standard conditions as the secondary amine is significantly more nucleophilic. Ensure reaction temperature is not excessively high. |
| Polymeric Material | Can occur if the starting material is unstable or if highly reactive contaminants are present. | Ensure high purity of starting materials and use degassed solvents if sensitive functional groups are present elsewhere in the molecule. |
Section 3: Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high yield of tert-Butyl 3-carbamoylmorpholine-4-carboxylate.
Materials:
-
Morpholine-3-carboxamide (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Diisopropylethylamine (DIPEA)
-
4-Dimethylaminopyridine (DMAP) (0.05 eq, optional)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (nitrogen or argon), add morpholine-3-carboxamide (1.0 eq).
-
Solvent and Base Addition: Dissolve or suspend the starting material in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 eq). If using the hydrochloride salt of the starting material, use 2.5 eq of the base.
-
Catalyst Addition (Optional): Add DMAP (0.05 eq) to the solution and stir for 2 minutes.
-
Boc₂O Addition: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirring reaction mixture at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Work-up: Dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with saturated aq. NaHCO₃ (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization.
Section 4: References
-
CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. Google Patents.
-
A Greener Approach for the Chemoselective Boc Protection of Amines Using Sulfonated Reduced Graphene Oxide as a Catalyst . (2019). ACS Omega. [Link]
-
Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow . (2024). Organic Process Research & Development. [Link]
-
CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.
-
Preclinical characterization of the Toll-like receptor 7/8 antagonist MHV370 for lupus therapy . (2023). bioRxiv. [Link]
-
Boc Protection Mechanism (Boc2O + DMAP) . Common Organic Chemistry. [Link]
-
Having great trouble with a Boc-protection reaction . (2021). Reddit r/Chempros. [Link]
-
How to do work-up of a BOC deprotection reaction by TFA? . (2013). ResearchGate. [Link]
-
Amine Protection and Deprotection . Master Organic Chemistry. [Link]
Sources
Navigating the Nuances of Boc Deprotection for Morpholine Derivatives: A Technical Support Guide
For researchers in medicinal chemistry and drug development, the morpholine scaffold is a privileged structure, prized for its favorable physicochemical properties. Protecting the morpholine nitrogen with a tert-butyloxycarbonyl (Boc) group is a common strategy in multi-step syntheses. However, the seemingly routine Boc deprotection step can present a unique set of challenges, leading to incomplete reactions, side-product formation, and purification headaches. This technical support guide provides a comprehensive resource for troubleshooting the Boc deprotection of morpholine derivatives, grounded in mechanistic principles and practical laboratory experience.
Section 1: Frequently Asked Questions (FAQs) - Quick Solutions to Common Problems
This section addresses the most frequent issues encountered during the Boc deprotection of morpholine-containing compounds.
Q1: My Boc deprotection is sluggish or incomplete. What are the likely causes and how can I drive it to completion?
A1: Incomplete deprotection is a common hurdle. The stability of the Boc group is influenced by both steric and electronic factors.
-
Insufficient Acid Strength or Stoichiometry: While trifluoroacetic acid (TFA) is a robust choice, its effectiveness can be hampered by insufficient concentration or equivalents. For sterically hindered or electron-deficient morpholine derivatives, a higher concentration of TFA (e.g., 50% in dichloromethane [DCM]) or neat TFA may be necessary. Alternatively, switching to a stronger acid like hydrochloric acid (HCl) in dioxane or methanol can be effective.[1]
-
Reaction Temperature: Most Boc deprotections proceed readily at room temperature. However, for particularly stubborn substrates, gentle heating (e.g., to 40-50°C) can increase the reaction rate.[2] Caution is advised, as higher temperatures can also promote side reactions.
-
Water Content: The presence of water can hydrolyze the acid and reduce its effective concentration, slowing down the deprotection.[2] Using anhydrous solvents and fresh reagents is crucial for consistent results.
Q2: I'm observing significant side product formation. What are the common culprits and how can I minimize them?
A2: The primary source of side products in Boc deprotection is the formation of the reactive tert-butyl cation intermediate.[3] This electrophile can alkylate any available nucleophiles in the reaction mixture.
-
tert-Butylation of Nucleophilic Moieties: If your morpholine derivative contains other nucleophilic functional groups (e.g., indoles, phenols, thiols), they can be susceptible to tert-butylation. The inclusion of scavengers like triisopropylsilane (TIS) or thioanisole in the reaction mixture can effectively trap the tert-butyl cation.[3]
-
Morpholine Ring Opening: While generally stable, the morpholine ring can be susceptible to nucleophilic attack under harsh acidic conditions, especially at elevated temperatures. This is a less common side reaction but should be considered if unidentifiable polar byproducts are observed. Using milder acidic conditions or alternative deprotection methods can mitigate this risk.
-
Amide Bond Cleavage: In complex molecules containing amide bonds, strong acids like TFA can sometimes lead to amide cleavage, particularly if the amide is strained or activated.[4][5] If this is suspected, switching to a milder acid or a non-acidic deprotection method is recommended.
Q3: My work-up is complicated, and I'm struggling to isolate my product cleanly. What are the best practices for post-deprotection work-up?
A3: The work-up procedure is critical for obtaining the pure morpholine salt.
-
Removal of Excess Acid: Residual acid can interfere with subsequent reactions and complicate purification. For volatile acids like TFA, co-evaporation with a non-polar solvent like toluene is effective.[3] For non-volatile acids, a basic wash (e.g., with saturated sodium bicarbonate solution) is necessary. Be mindful that the free morpholine base may have some water solubility, so thorough extraction with an organic solvent is important.
-
Isolation of the Salt: The deprotected morpholine is typically isolated as a salt (e.g., hydrochloride or trifluoroacetate). If the salt is a solid, it can often be precipitated by adding a non-polar solvent like diethyl ether or hexanes to the reaction mixture or the concentrated crude product.[3]
-
Handling Oily Salts: TFA salts, in particular, are often oils.[6] If a solid is desired, consider using HCl in dioxane, which frequently yields crystalline hydrochloride salts. Alternatively, the crude oil can be purified directly by chromatography.
Q4: How can I effectively monitor the progress of my deprotection reaction?
A4: Real-time monitoring is key to avoiding over- or under-running the reaction.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method. The starting Boc-protected morpholine will be significantly less polar than the resulting polar amine salt. The product will often streak on the baseline. Staining with ninhydrin is a good way to visualize the appearance of the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more definitive assessment of the reaction progress, allowing for the identification of the starting material, product, and any major side products.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth analysis, ¹H NMR can be used to monitor the disappearance of the characteristic Boc proton signal (a singlet around 1.4-1.5 ppm) and the appearance of new signals corresponding to the deprotected morpholine.[9][10][11]
Section 2: In-Depth Troubleshooting and Mechanistic Insights
A deeper understanding of the reaction mechanism is paramount for effective troubleshooting.
The Mechanism of Acid-Catalyzed Boc Deprotection
The deprotection proceeds via a well-established E1 elimination pathway:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Carbocation Formation: The protonated intermediate collapses, releasing the stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.
-
Protonation: The liberated amine is protonated by the excess acid to form the corresponding salt.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and resolving common issues.
Section 3: Experimental Protocols and Data
This section provides detailed protocols for common deprotection methods and a table for comparing their characteristics.
Protocol 1: Standard Deprotection with TFA in DCM
-
Dissolution: Dissolve the N-Boc-morpholine derivative (1.0 equiv) in anhydrous DCM (0.1–0.2 M).
-
Acid Addition: To the stirred solution at 0 °C, add TFA (10–50% v/v).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (2-3 times) to remove residual TFA. The resulting crude product is the morpholine trifluoroacetate salt.
Protocol 2: Deprotection with HCl in Dioxane
-
Dissolution: Dissolve the N-Boc-morpholine derivative (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Acid Addition: At 0 °C, add a solution of 4 M HCl in 1,4-dioxane (5–10 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to precipitate the morpholine hydrochloride salt. Collect the solid by filtration and wash with cold diethyl ether.
Protocol 3: Mild Deprotection with p-Toluenesulfonic Acid (pTSA)
-
Dissolution: Dissolve the N-Boc-morpholine derivative (1.0 equiv) and p-toluenesulfonic acid monohydrate (1.1–1.5 equiv) in a suitable solvent such as 1,2-dimethoxyethane (DME) or acetonitrile (0.1 M).
-
Reaction: Stir the reaction mixture at 40–50 °C for 2–6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates as the tosylate salt, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by chromatography or precipitation.[4]
Comparison of Common Boc Deprotection Reagents for Morpholine Derivatives
| Reagent | Typical Conditions | Advantages | Disadvantages |
| TFA in DCM | 10-50% v/v, 0°C to RT, 1-4 h | Highly effective, volatile, easy to remove | Corrosive, can cause side reactions (tert-butylation), TFA salts are often oily |
| HCl in Dioxane/Methanol | 4 M solution, 5-10 equiv, 0°C to RT, 1-4 h | Forms crystalline HCl salts, less prone to side reactions than TFA | Dioxane is a peroxide-former and has health concerns, removal of excess HCl can be challenging |
| p-Toluenesulfonic Acid (pTSA) | 1.1-1.5 equiv, 40-50°C, 2-6 h | Milder conditions, suitable for acid-sensitive substrates | Slower reaction times, requires heating, tosylate salt may be more difficult to handle |
| Oxalyl Chloride in Methanol | 3 equiv, RT, 1-4 h | Mild conditions, high yields | Generates CO and HCl in situ, may not be suitable for all functional groups |
| Thermal Deprotection | High temperature (e.g., 150°C) in a suitable solvent | Avoids the use of strong acids, can be performed in flow chemistry | Requires high temperatures which may not be suitable for all substrates, potential for thermal degradation |
Section 4: Advanced Topics and Considerations
Orthogonality with Other Protecting Groups: The Boc group is acid-labile, making it orthogonal to base-labile (e.g., Fmoc), hydrogenation-labile (e.g., Cbz, Bn), and fluoride-labile (e.g., silyl ethers) protecting groups. Careful consideration of the stability of all protecting groups in the molecule is essential when choosing a deprotection strategy.
Impact of Morpholine Ring Substituents: The rate of Boc deprotection can be influenced by the electronic nature of substituents on the morpholine ring. Electron-withdrawing groups can decrease the basicity of the nitrogen, potentially slowing down the initial protonation step. Conversely, electron-donating groups can accelerate the reaction.
Large-Scale Synthesis Considerations: For process development and scale-up, factors such as reagent cost, safety (e.g., handling of corrosive acids), and waste disposal become critical. Milder, more environmentally friendly methods, such as those using catalytic amounts of acid or thermal deprotection, may be more advantageous on a larger scale.
By leveraging the information and strategies outlined in this guide, researchers can confidently navigate the challenges of Boc deprotection for morpholine derivatives, leading to more efficient and successful synthetic outcomes.
References
- Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 8038, Morpholine. [Link]
-
Reddit. r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]
-
D'yakonov, V. A.; et al. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Adv., 2020 , 10, 23726-23733. [Link]
-
Waymouth, R. M.; et al. Organocatalytic Ring-Opening Polymerization of Morpholinones: New Strategies to Functionalized Polyesters. J. Am. Chem. Soc.2014 , 136 (26), 9239–9242. [Link]
-
Katritzky, A. R.; et al. 1H and 13C NMR spectra of N-substituted morpholines. Magn. Reson. Chem.2005 , 43 (8), 673-5. [Link]
-
Reddit. r/Chempros - Boc De-protection. [Link]
-
Common Organic Chemistry. Boc Deprotection - TFA. [Link]
- Niemeijer, B.; et al. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry2000, 54, 46-51.
-
Master Organic Chemistry. Opening of Epoxides With Acid. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]
-
Poupin, P.; et al. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Appl. Environ. Microbiol.1998 , 64 (5), 1780–1784. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
- Google Patents.
-
Kappe, C. O.; et al. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Org. Process Res. Dev.2021 , 25 (1), 134–144. [Link]
-
Sharma, N. K.; et al. Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. ACS Omega2020 , 5 (40), 26141–26152. [Link]
-
Chemistry LibreTexts. 9.14: Opening of Epoxides - Acidic versus Basic Conditions. [Link]
-
ResearchGate. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
Chemistry LibreTexts. Recognizing the NMR pattern for morpholine. [Link]
-
Farmacia Journal. LC-MS/MS ANALYSIS FOR PEPTIDES USING HUMAN BRADYKININ AND TWO OF ITS FRAGMENTS AS MODEL MOLECULES. [Link]
-
ResearchGate. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. CN113072460B - A kind of method for oxidative ring-opening of morpholine derivative and product thereof - Google Patents [patents.google.com]
- 7. ojs.chimia.ch [ojs.chimia.ch]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. acdlabs.com [acdlabs.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Managing tert-butyl Cations in Boc Deprotection
Welcome to the technical support guide for managing reactive intermediates during the acid-catalyzed deprotection of tert-butyloxycarbonyl (Boc) groups. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges with this common but crucial synthetic step. Here, we provide in-depth, field-tested insights into the causality of side reactions and offer robust, self-validating protocols to ensure the integrity of your target molecules.
The Challenge: The Highly Reactive tert-butyl Cation
Acid-mediated removal of a Boc protecting group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry.[1][2] The reaction, typically employing strong acids like trifluoroacetic acid (TFA), is generally efficient. However, it generates a highly reactive electrophile: the tert-butyl cation (t-Bu⁺).[3][4]
This carbocation can lead to a variety of unwanted side reactions, primarily through the alkylation of nucleophilic functional groups within the target molecule.[3] Electron-rich moieties are particularly susceptible, leading to impurities that can be difficult to separate and may compromise the biological activity and safety of the final compound.[3] Understanding and effectively neutralizing this cation is paramount to achieving high-purity products.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions regarding the strategic use of cation scavengers.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing both the underlying cause and actionable solutions.
Issue 1: My peptide, which contains Tryptophan, shows significant side-product formation after Boc deprotection.
-
Question: I'm deprotecting a Trp-containing peptide using TFA, and my mass spectrometry results show multiple adducts, including a +56 Da modification. What is happening and how can I prevent it?
-
Expert Analysis: The indole ring of Tryptophan (Trp) is highly nucleophilic and exceptionally prone to alkylation by the tert-butyl cation, leading to the observed +56 Da mass shift (the mass of a tert-butyl group).[4] This is one of the most common side reactions in Boc-based peptide synthesis.
-
Solution: The use of appropriate scavengers is critical.
-
Primary Recommendation: Incorporate anisole into your cleavage cocktail. Anisole is an electron-rich aromatic compound that readily traps the tert-butyl cation, preventing it from reacting with the Trp residue.[5][6]
-
Caution: Avoid using thioanisole if your peptide contains Tryptophan. While a good scavenger for other cations, thioanisole adducts can themselves alkylate the indole nitrogen of Trp.[5]
-
Alternative: Triisopropylsilane (TIPS) is also effective at quenching carbocations in sequences containing Trp.[7] However, be aware that silanes like triethylsilane (TES) have been reported to potentially reduce the indole ring of tryptophan.[8]
-
Issue 2: My Cysteine- or Methionine-containing molecule is being modified during deprotection.
-
Question: After Boc deprotection, I'm observing S-alkylation of my Cysteine (Cys) residues and/or oxidation of Methionine (Met). How do I protect these sulfur-containing amino acids?
-
Expert Analysis: The thioether of Met and the thiol of Cys are both nucleophilic and susceptible to alkylation by the tert-butyl cation.[4] Met can also be oxidized to methionine sulfoxide under acidic conditions.
-
Solution: Use of "soft" nucleophilic scavengers is key.
-
For Cysteine: 1,2-ethanedithiol (EDT) is a highly effective scavenger for preventing S-tert-butylation of Cysteine.[7][9] It is considered one of the most efficient scavengers for this purpose.[9]
-
For Methionine: Thioanisole is an excellent choice to prevent both alkylation and oxidation of the methionine thioether.[7]
-
Combined Approach: For peptides containing both Cys and Met, a scavenger cocktail is often necessary. A combination of anisole, dimethyl sulfide (DMS), and p-thiocresol can prevent alkylation of both Met and Cys.[5][6]
-
Issue 3: I am observing incomplete deprotection or degradation of other acid-sensitive groups.
-
Question: My Boc deprotection is sluggish, and when I increase the reaction time or acid concentration, I see degradation of other protecting groups like trityl (Trt) or fragmentation of my molecule. How can I achieve selective deprotection?
-
Expert Analysis: While the Boc group is highly acid-labile, achieving selectivity in the presence of other acid-sensitive functionalities requires careful optimization of reaction conditions.[3] Factors like acid concentration, temperature, and reaction time play a crucial role.[5]
-
Solution:
-
Optimize Acid Concentration: For sensitive substrates, using a more dilute solution of TFA (e.g., 20-50% in dichloromethane) can provide greater selectivity.[10]
-
Control Temperature: Performing the deprotection at 0°C can slow down both the desired reaction and undesired side reactions, often improving the outcome.[10]
-
Consider Alternative Acids: For highly sensitive substrates, milder acidic conditions, such as 4M HCl in dioxane, can be effective for Boc removal while preserving other groups.
-
Use Appropriate Scavengers: For molecules with trityl-based protecting groups, triisopropylsilane (TIPS) is particularly effective at scavenging the liberated trityl cations.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection and scavenger action?
A1: The Boc deprotection proceeds via an acid-catalyzed elimination mechanism. The acid protonates the carbonyl oxygen of the Boc group, which then cleaves to form carbon dioxide, isobutylene, and the highly stable tert-butyl cation.[12] Scavengers are nucleophiles added to the reaction mixture that are more reactive towards the tert-butyl cation than the sensitive residues on your substrate, effectively "trapping" it before it can cause unwanted alkylation.[4][9]
Caption: Boc deprotection mechanism and the role of scavengers.
Q2: How do I choose the right scavenger or scavenger cocktail?
A2: The choice depends entirely on the amino acid composition of your peptide or the functional groups present in your molecule. A "one-size-fits-all" approach is rarely optimal.
| Scavenger | Primary Target | Common Concentration (in TFA) | Notes |
| Water (H₂O) | General purpose, traps tert-butyl cations. | 2.5 - 5% | Essential scavenger, but often insufficient alone for highly sensitive residues.[7] |
| Anisole | Tryptophan (Trp), Tyrosine (Tyr) | 2 - 5% | Prevents alkylation of electron-rich aromatic rings.[5] |
| Thioanisole | Methionine (Met), Cysteine (Cys) | 2.5 - 5% | Prevents oxidation and alkylation of sulfur residues. Avoid with Trp .[7] |
| 1,2-Ethanedithiol (EDT) | Cysteine (Cys) | 2.5% | Very effective for preventing S-alkylation. Malodorous.[7][9] |
| Triisopropylsilane (TIPS) | Trityl (Trt) groups, general carbocations | 1 - 2.5% | A good "odorless" alternative to thiols for general cation scavenging.[7][11] |
| Phenol | Tryptophan (Trp), Tyrosine (Tyr), Arginine (Arg) | 5% | Helps preserve integrity of Trp/Tyr and prevents modification of Arg protecting groups.[7] |
| Dithiothreitol (DTT) | Cysteine (Cys) | 1 - 5% | Reduces disulfide bonds and scavenges cations. A low-odor alternative to EDT.[11][13] |
Q3: Can I use a single, universal scavenger cocktail for all my deprotections?
A3: While some general-purpose cocktails exist, it is not recommended. For instance, "Reagent K" (TFA/water/phenol/thioanisole/EDT) is very robust for complex peptides containing multiple sensitive residues.[4][7] However, using such a complex mixture is unnecessary for a simple peptide and introduces more reagents that need to be removed during workup. Always tailor your cocktail to the specific residues present in your sequence for the best results and easiest purification.
Q4: What is a standard protocol for Boc deprotection using a scavenger cocktail?
A4: The following is a general protocol that can be adapted. Always perform a small-scale test reaction first.
Experimental Protocol: General Boc Deprotection with Scavengers
-
Preparation: In a suitable fume hood, prepare the cleavage cocktail immediately before use. For a peptide containing Trp and Cys, a common cocktail is "Reagent R": TFA/Thioanisole/EDT/Anisole (90:5:3:2 v/v/v/v).[7]
-
Resin Treatment (for SPPS): If your compound is on a solid support, wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Deprotection: Add the cleavage cocktail to the resin-bound peptide or the solution of your Boc-protected compound (a typical ratio is 10 mL of cocktail per gram of resin).[11]
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., a small aliquot precipitated in ether and analyzed by HPLC/MS).[4]
-
Work-up (for SPPS):
-
Filter the resin and wash it with a small amount of fresh cleavage cocktail, followed by neat TFA.
-
Combine the filtrates and concentrate the solution under reduced pressure (rotary evaporation).
-
Precipitate the crude peptide by adding the concentrated solution dropwise to a stirred, cold solution of diethyl ether or methyl t-butyl ether.
-
Centrifuge or filter to collect the precipitated peptide. Wash with cold ether and dry under vacuum.
-
Sources
- 1. youtube.com [youtube.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for Improving Reaction Yield in Organic Synthesis
Welcome to the Technical Support Center for Organic Synthesis. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their chemical reactions for improved yields. Here, you will find in-depth technical guidance, troubleshooting workflows, and frequently asked questions to address common challenges encountered in the lab.
Section 1: Troubleshooting Guide for Low Reaction Yields
Low product yield is a frequent challenge in organic synthesis. A systematic approach to troubleshooting can help identify and resolve the underlying issues.[1] This guide provides a structured workflow to diagnose and address common causes of low yield.
Initial Assessment: Where Did the Mass Go?
Before delving into complex optimization, it's crucial to perform a preliminary analysis to understand the fate of your starting materials.
dot
Caption: A logical workflow for troubleshooting low product yield.
Common Problems and Step-by-Step Solutions
Problem 1: Incomplete Conversion of Starting Material
Symptoms: Analysis of the crude reaction mixture (e.g., by TLC, GC, or NMR) shows a significant amount of unreacted starting material.
Potential Causes & Solutions:
-
Insufficient Reaction Time or Temperature:
-
Explanation: Many reactions require a certain activation energy and time to reach completion. Increasing the temperature generally increases the reaction rate.[2][3]
-
Protocol:
-
Monitor the reaction at regular intervals using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]
-
If the reaction stalls, consider incrementally increasing the temperature.
-
If temperature elevation is not feasible due to potential side reactions, extend the reaction time.
-
-
-
Improper Stoichiometry:
-
Explanation: The ratio of reactants is critical. An incorrect calculation of the limiting reagent can lead to incomplete conversion.[5][6]
-
Protocol:
-
Recalculate the molar equivalents of all reactants.
-
Ensure accurate measurement and transfer of all reagents.[7]
-
For equilibrium reactions, consider using an excess of one reactant to drive the reaction forward (Le Chatelier's Principle).
-
-
-
Catalyst Deactivation:
-
Explanation: Catalysts can lose activity due to poisoning, coking (fouling), or sintering (thermal degradation).[8][9][10]
-
Protocol:
-
If using a solid-supported catalyst, check for changes in its physical appearance.
-
Consider adding a fresh batch of the catalyst.
-
If catalyst poisoning is suspected, purify the reagents and solvents to remove potential inhibitors.[11]
-
-
Problem 2: Formation of Significant Side Products
Symptoms: The crude product analysis reveals the presence of one or more significant impurities alongside the desired product.
Potential Causes & Solutions:
-
Reaction Temperature is Too High:
-
Explanation: Higher temperatures can provide enough energy to overcome the activation barrier for undesired reaction pathways.[2]
-
Protocol:
-
Attempt the reaction at a lower temperature.
-
If the reaction is exothermic, ensure efficient stirring and consider slow, dropwise addition of reagents to maintain better temperature control.[7]
-
-
-
Incorrect Reagent or Solvent:
-
Explanation: The choice of solvent can influence reaction pathways and selectivity.[12][13] The wrong reagent may lead to undesired transformations.
-
Protocol:
-
Consult the literature for alternative solvents or reagents that have been shown to improve selectivity for the desired transformation.
-
Consider the polarity and coordinating ability of the solvent.
-
-
-
Presence of Air or Moisture:
Problem 3: Product Loss During Work-up and Purification
Symptoms: The reaction appears to have gone to completion with minimal side products, but the isolated yield is low.
Potential Causes & Solutions:
-
Inefficient Extraction:
-
Explanation: The product may have significant solubility in the aqueous phase, or an insufficient volume of extraction solvent may be used.
-
Protocol:
-
Perform multiple extractions with smaller volumes of solvent, which is more effective than a single extraction with a large volume.[18]
-
If the product is polar, consider a continuous liquid-liquid extraction.
-
Ensure the pH of the aqueous layer is optimized to keep the product in its neutral, more organic-soluble form.
-
-
-
Decomposition on Silica Gel:
-
Explanation: Acid-sensitive or base-sensitive compounds can decompose during silica gel chromatography.[7]
-
Protocol:
-
Deactivate the silica gel by adding a small amount of a base (e.g., triethylamine) or an acid to the eluent.
-
Consider alternative purification methods such as recrystallization, distillation, or preparative TLC.[19]
-
-
-
Product Volatility:
-
Explanation: Low boiling point products can be lost during solvent removal under reduced pressure (e.g., on a rotary evaporator).[7]
-
Protocol:
-
Use a lower temperature water bath for the rotary evaporator.
-
Avoid applying a very high vacuum.
-
Consider removing the solvent by passing a stream of inert gas over the solution.
-
-
Section 2: Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my reaction?
A1: Regular monitoring is crucial to determine the optimal reaction time and to avoid the formation of degradation products.[4] The most common and rapid method is Thin Layer Chromatography (TLC), which can show the consumption of starting materials and the formation of products.[20][21] For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used. For reactions involving changes in specific functional groups, Infrared (IR) spectroscopy can be a useful tool.[21]
Q2: My reaction is air and/or moisture-sensitive. What are the key precautions I should take?
A2: For air and moisture-sensitive reactions, it is essential to work under an inert atmosphere.[14] This involves using oven-dried glassware and performing the reaction under a positive pressure of an inert gas like nitrogen or argon, often using a Schlenk line or a glove box.[15][16][22] Solvents and liquid reagents should be freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven. Reagent transfers should be done using syringes or cannulas.[15][16]
Q3: What is the impact of solvent choice on reaction yield?
A3: The solvent can have a profound effect on reaction rates and outcomes.[12][13] It can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction. A solvent's polarity, boiling point, and coordinating ability should be considered. For example, polar aprotic solvents can accelerate SN2 reactions. It is often beneficial to screen a few different solvents during the initial optimization of a new reaction.
Q4: How do I choose the correct stoichiometry for my reaction?
A4: The ideal stoichiometry is determined by the balanced chemical equation for the reaction.[6] However, in practice, it is often advantageous to use a slight excess of one of the reactants to ensure complete conversion of a more valuable or limiting reagent.[5] For equilibrium reactions, a larger excess of a less expensive reactant can be used to shift the equilibrium towards the products.
Q5: My catalyst seems to be inactive. What could be the problem and how can I address it?
A5: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), and thermal degradation (sintering).[9][10] Poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst.[10] Fouling is the physical blockage of active sites by deposits like coke.[8] Sintering is the agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area. To address these issues, ensure the purity of all reagents and solvents, control the reaction temperature carefully, and if possible, consider regenerating the catalyst.[23]
Q6: What are some common side reactions in organic synthesis and how can they be minimized?
A6: Common side reactions include elimination competing with substitution, over-oxidation or over-reduction, and polymerization.[24][25] Minimizing these often involves careful control of reaction conditions. For instance, to favor substitution over elimination, one might use a less hindered base or a lower temperature. To prevent over-oxidation, a milder oxidizing agent or careful monitoring of the reaction stoichiometry is necessary.
Q7: I am scaling up my reaction from the lab to a larger scale. What new challenges should I anticipate?
A7: Scaling up a reaction introduces challenges related to heat and mass transfer.[26][27] Exothermic reactions that are easily controlled on a small scale can become difficult to manage on a larger scale, potentially leading to runaway reactions and the formation of side products. Mixing can also be less efficient in larger reactors. A thorough understanding of the reaction mechanism and kinetics is crucial for a successful scale-up.[26]
Section 3: Data and Experimental Protocols
Table: Comparison of Purification Techniques
| Purification Technique | Principle | Best Suited For | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Crystalline solids with moderate purity. | Can yield very pure material; relatively inexpensive. | Not suitable for oils or amorphous solids; can have significant material loss. |
| Column Chromatography | Differential adsorption of components of a mixture onto a stationary phase. | Most organic compounds, for separating mixtures. | Versatile; can separate complex mixtures. | Can be time-consuming and solvent-intensive; potential for product decomposition on the stationary phase.[7] |
| Distillation | Separation of liquids based on differences in boiling points. | Volatile liquids with significantly different boiling points. | Effective for purifying liquids; can be done on a large scale. | Not suitable for thermally unstable compounds or azeotropes. |
| Preparative TLC | Similar to column chromatography but on a larger plate. | Small-scale purification; for compounds that are difficult to separate by column chromatography. | Good for small quantities; allows for visual separation. | Limited to small amounts of material; can be tedious.[19] |
Protocol: Standard Reaction Work-up
A proper work-up is essential for isolating the crude product and removing many impurities before final purification.[18]
-
Quench the Reaction: Once the reaction is complete, cool it to room temperature (or an ice bath for highly exothermic quenching). Slowly add a quenching agent (e.g., water, saturated ammonium chloride, or sodium bicarbonate solution) to neutralize any reactive reagents.
-
Phase Separation: Transfer the mixture to a separatory funnel. If the reaction was run in a water-miscible solvent, it may need to be removed under reduced pressure first, and the residue redissolved in a water-immiscible organic solvent and water.
-
Extraction: Add an appropriate organic solvent to extract the product from the aqueous layer. Shake the funnel gently, venting frequently. Allow the layers to separate and drain the lower layer. Repeat the extraction of the aqueous layer at least twice.[18]
-
Washing: Combine the organic layers and wash them sequentially with appropriate aqueous solutions to remove residual reagents or byproducts. Common washes include:
-
Water: To remove water-soluble impurities.[18]
-
Saturated Sodium Bicarbonate Solution: To neutralize and remove excess acid.
-
Brine (Saturated NaCl solution): To remove residual water from the organic layer and break up emulsions.
-
-
Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate, or calcium chloride) to remove trace amounts of water.
-
Filtration and Concentration: Filter or decant the solution to remove the drying agent. Remove the solvent using a rotary evaporator to obtain the crude product.[7]
References
- Benchchem. (n.d.). Troubleshooting low yield during the chemical synthesis of Episappanol.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Quora. (2015, January 21). What could be reason for getting a very low yield in organic chemistry?.
- Khan Academy. (n.d.). Limiting reactant and reaction yields.
- University of Rochester, Department of Chemistry. (n.d.). How To: Improve Yield.
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Validation & Comparative
The Dynamic World of the Morpholine Ring: A Conformational Overview
A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Morpholines
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of a molecule's three-dimensional structure is paramount. The morpholine scaffold, a prevalent heterocycle in numerous pharmaceuticals, is no exception. Its conformational preferences directly influence its physicochemical properties, metabolic stability, and, most importantly, its interaction with biological targets. This guide provides an in-depth comparison of the primary techniques used to assess the conformational landscape of substituted morpholines, offering both theoretical grounding and practical, field-proven insights.
The six-membered morpholine ring predominantly adopts a low-energy chair conformation to minimize torsional and angular strain. The introduction of substituents, however, leads to a dynamic equilibrium between two chair conformers. The preferred conformation is dictated by a delicate balance of steric and stereoelectronic effects.
Key Factors Governing Morpholine Conformation:
-
Steric Hindrance: Bulky substituents generally favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.
-
Anomeric Effect: An electronegative substituent at the C-2 or C-6 position may preferentially occupy the axial position. This stereoelectronic effect involves the stabilizing overlap of a lone pair on the ring oxygen with the antibonding orbital (σ*) of the C-substituent bond.[1]
-
Pseudo A1,3 Strain: In N-substituted morpholines, steric repulsion between the N-substituent and axial substituents at C-3 or C-5 can significantly influence the conformational equilibrium.[1][2]
The interplay of these factors can lead to conformational preferences that are not always intuitive, necessitating robust analytical techniques for their elucidation.
Core Techniques for Conformational Elucidation: A Comparative Analysis
The three pillars of conformational analysis for substituted morpholines are Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray crystallography, and computational modeling. Each provides a unique window into the molecule's structure, and a combined approach often yields the most comprehensive understanding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Conformation in Solution
NMR spectroscopy is arguably the most powerful tool for studying the solution-state conformation of morpholines. It provides information on the average conformation and, in some cases, the dynamics of conformational exchange.
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified substituted morpholine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the conformational equilibrium, so it should be selected to mimic the environment of interest if possible.
-
Ensure the sample is free of paramagnetic impurities, which can cause significant line broadening.
-
-
1D NMR Spectra Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Pay close attention to the chemical shifts and, more importantly, the multiplicity and coupling constants of the ring protons.
-
¹³C NMR: Obtain a proton-decoupled carbon-13 spectrum to identify the number of unique carbon environments. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectra Acquisition for Structural Connectivity and Spatial Proximity:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds (typically over two or three bonds), helping to trace the connectivity of the morpholine ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon, aiding in the assignment of both ¹H and ¹³C signals.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is a crucial experiment for determining through-space proximity of protons.[3][4][5] NOE cross-peaks are observed between protons that are close in space (< 5 Å), regardless of whether they are directly bonded. This is particularly useful for distinguishing between axial and equatorial substituents. For instance, a strong NOE between a substituent's proton and an axial proton on the morpholine ring would suggest an axial orientation for that substituent.
-
-
Chemical Shifts: Protons in an axial environment are generally more shielded (appear at a lower ppm value) than their equatorial counterparts due to the anisotropic effect of the C-C single bonds in the ring.
-
Coupling Constants (³JHH): The magnitude of the three-bond coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation.
-
A large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship (180° dihedral angle).
-
Smaller coupling constants (typically 1-5 Hz) are observed for axial-equatorial and equatorial-equatorial relationships (dihedral angles of approximately 60°).
-
By carefully analyzing the coupling patterns, one can deduce the relative orientations of the protons and, by extension, the substituents on the morpholine ring.
Diagram: Workflow for NMR-Based Conformational Analysis
Caption: A streamlined workflow for determining the conformation of substituted morpholines using NMR spectroscopy.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[6][7] It offers precise bond lengths, bond angles, and torsional angles, yielding a "snapshot" of the molecule in its crystalline form.
-
Crystallization: This is often the most challenging step.
-
Dissolve the purified substituted morpholine in a minimal amount of a suitable solvent or solvent mixture.
-
Slowly evaporate the solvent, cool the solution, or use vapor diffusion to induce the growth of single crystals of sufficient quality (typically > 0.1 mm in all dimensions).
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer in a single-crystal X-ray diffractometer.
-
The crystal is cooled (typically to 100 K) to minimize thermal vibrations and irradiated with a monochromatic X-ray beam.
-
The diffracted X-rays are recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is processed to determine the unit cell dimensions and symmetry.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final, high-resolution crystal structure.
-
The output of an X-ray crystallographic analysis is a three-dimensional model of the molecule, from which precise geometric parameters can be extracted. This provides definitive evidence for the conformation adopted in the solid state. However, it is important to remember that crystal packing forces can sometimes influence the conformation, which may not be identical to the dominant conformation in solution.
Diagram: X-ray Crystallography Workflow
Caption: The sequential process of determining a molecule's solid-state structure via X-ray crystallography.
Computational Modeling: In Silico Conformational Exploration
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and complementary approach to experimental methods.[8] It allows for the exploration of the potential energy surface of a molecule to identify stable conformers and predict their relative energies.
-
Initial Structure Generation:
-
Build the 3D structure of the substituted morpholine using a molecular modeling software.
-
Generate a series of possible starting conformations, for example, by systematically rotating key dihedral angles.
-
-
Conformational Search:
-
Perform an initial geometry optimization of all generated structures using a computationally less expensive method (e.g., a smaller basis set).
-
-
Geometry Optimization and Frequency Calculation:
-
Take the low-energy conformers from the initial search and perform a full geometry optimization using a higher level of theory (e.g., B3LYP functional with a 6-31G(d,p) or larger basis set).
-
Perform a frequency calculation on the optimized structures to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
-
-
Analysis of Results:
-
Compare the relative energies of the stable conformers to predict the most abundant species.
-
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the lowest energy conformer and compare them with experimental data if available.
-
Solvation models (e.g., CPCM, SMD) can be included in the calculations to better simulate the solution-phase environment.[9][10]
-
The primary output is a set of optimized 3D structures and their corresponding energies. The Boltzmann distribution can be used to estimate the population of each conformer at a given temperature based on their relative Gibbs free energies. This allows for a prediction of the dominant conformation, which can then be compared with experimental findings from NMR or X-ray crystallography.
Performance Comparison: Choosing the Right Tool for the Job
| Feature | NMR Spectroscopy | X-ray Crystallography | Computational Modeling |
| State of Matter | Solution | Solid (crystal) | Gas phase or with solvation models |
| Information Obtained | Average conformation in solution, dynamics, connectivity | Precise, static 3D structure in the solid state | Relative energies of conformers, predicted geometries |
| Key Strengths | Provides data on solution-phase behavior, can study dynamics | Unambiguous structure determination | Can explore all possible conformations, cost-effective |
| Key Limitations | Provides an averaged structure for rapidly interconverting conformers | Requires high-quality single crystals, packing forces can influence conformation | Accuracy is dependent on the level of theory and basis set used |
| Causality Insights | Elucidates through-bond and through-space interactions | Provides a definitive geometric snapshot | Predicts stability based on electronic structure and energy |
| Typical Throughput | High (hours per sample) | Low (days to weeks per structure, crystallization is a bottleneck) | Medium (hours to days per molecule, depending on complexity) |
Case Study: 2-Phenylmorpholine
For a molecule like 2-phenylmorpholine, a combined approach would be ideal.
-
NMR spectroscopy would reveal the preferred orientation of the phenyl group. A large coupling constant between the proton at C-2 and one of the protons at C-3 would suggest an axial orientation of the C-2 proton and thus an equatorial phenyl group. NOESY experiments would confirm the spatial proximity of the phenyl protons to either axial or equatorial protons on the morpholine ring.
-
X-ray crystallography , if a suitable crystal can be obtained, would provide a definitive structure, confirming the chair conformation of the morpholine ring and the precise orientation of the phenyl substituent in the solid state.
-
Computational modeling would allow for the calculation of the energy difference between the axial-phenyl and equatorial-phenyl conformers, providing a theoretical basis for the experimentally observed preference.
Conclusion: An Integrated Approach for Comprehensive Understanding
The conformational analysis of substituted morpholines is a critical aspect of modern drug discovery and development. While NMR spectroscopy, X-ray crystallography, and computational modeling are powerful techniques in their own right, their true potential is realized when they are used in a complementary fashion. NMR provides invaluable information about the behavior of the molecule in solution, X-ray crystallography offers a definitive solid-state structure, and computational modeling provides a theoretical framework for understanding the observed conformational preferences. By judiciously applying these methods, researchers can gain a comprehensive and robust understanding of the three-dimensional world of substituted morpholines, paving the way for the rational design of more effective and safer therapeutics.
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A Senior Application Scientist's Guide to the Analytical Methods for Morpholine-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for Morpholine and Its Derivatives
Morpholine, a simple heterocyclic amine, is a structural cornerstone in a multitude of chemical applications. Its presence ranges from being a corrosion inhibitor in steam boiler systems to a crucial building block in the synthesis of high-profile active pharmaceutical ingredients (APIs). For instance, the morpholine moiety is integral to the antibiotic Linezolid, the anticancer agent Gefitinib, and the antidepressant Reboxetine.[1][2] However, its utility is shadowed by potential toxicity and the propensity of secondary amines to form carcinogenic N-nitrosamines. This duality necessitates robust, precise, and sensitive analytical methods to quantify morpholine as a residual impurity and to accurately assay morpholine-containing drug substances and products.
This guide provides an in-depth comparison of the principal analytical techniques for morpholine and its derivatives. It is structured to empower researchers and drug development professionals to select and implement the most appropriate analytical strategy for their specific needs, from trace-level impurity profiling to bulk material characterization. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of method performance based on experimental data.
The Analytical Landscape: A Strategic Overview
The analytical strategy for morpholine-containing compounds is fundamentally dictated by the analyte's concentration and the complexity of the sample matrix. As we will explore, no single method is universally superior; the choice is a nuanced decision based on the analytical objective.
Caption: High-level overview of analytical strategy selection.
I. Chromatographic Methods: The Workhorse for Trace Analysis
Chromatographic techniques are the cornerstone for the sensitive and selective quantification of morpholine, particularly at residual levels in complex matrices such as pharmaceuticals, food products, and environmental samples.[3]
Gas Chromatography (GC)
Gas chromatography, especially when coupled with a mass spectrometer (GC-MS), is a powerful tool for morpholine analysis. However, the inherent polarity and low volatility of morpholine present a significant challenge for direct GC analysis. To overcome this, a derivatization step is almost always mandatory.
The Causality Behind Derivatization: Derivatization converts the polar morpholine into a more volatile and thermally stable derivative, improving its chromatographic behavior (e.g., peak shape, retention) and often enhancing detection sensitivity.[3]
A widely employed and effective derivatization strategy is the reaction of morpholine with sodium nitrite in an acidic medium to form N-nitrosomorpholine.[3] This derivative is highly volatile and stable, making it ideal for GC-MS analysis. While other derivatizing agents like 2,4-dinitrofluorobenzene (2,4-DNFB) can offer high sensitivity, the resulting derivatives may exhibit lower stability.[3] The choice of nitrosation is often favored due to the low cost and ready availability of the reagents.[3]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine Analogs
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized for its valuable physicochemical and metabolic properties.[1] Its incorporation into drug candidates often confers favorable characteristics such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles.[2][3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine analogs across different therapeutic classes, offering field-proven insights for researchers, scientists, and drug development professionals.
The Morpholine Scaffold: A Privileged Structure
Morpholine is a six-membered heterocyclic ring containing both an amine and an ether functional group. This unique combination provides a desirable balance of lipophilic and hydrophilic character and a pKa that enhances solubility in physiological conditions.[2][4] Its flexible chair-like conformation allows it to serve multiple roles: as a scaffold to correctly orient other pharmacophoric elements, to directly interact with protein targets through hydrogen bonding via its oxygen atom, or to modulate overall molecular properties to enhance drug-likeness.[1][4] These attributes have led to its classification as a "privileged structure" in drug discovery.[3]
Comparative SAR Analysis: Case Studies
The influence of the morpholine moiety is best understood by comparing analogs targeting different biological systems. Here, we examine its role in anticancer and antibacterial agents.
Case Study 1: Anticancer Agents - PI3K/mTOR Inhibitors
The Phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth and proliferation, and its overactivation is a hallmark of many cancers.[4][5] The morpholine ring is a key feature in numerous PI3K/mTOR inhibitors, where it often forms a crucial hydrogen bond with the hinge region of the kinase domain.[3][5]
A prime example is the evolution of dual PI3K/mTOR inhibitors. In many scaffolds, such as those based on morpholino-triazines or thieno[2,3-d]pyrimidines, the morpholine oxygen acts as a hydrogen bond acceptor, interacting with the backbone amide of Valine 851 (in PI3Kα).[5][6] This interaction is critical for anchoring the inhibitor in the ATP-binding pocket.
Logical Framework for PI3K Inhibitor SAR:
Caption: Experimental workflow for an in vitro kinase assay.
Conclusion and Future Directions
The morpholine ring is a demonstrably powerful tool in the medicinal chemist's arsenal. As shown in the comparative analysis of PI3K inhibitors and oxazolidinone antibiotics, its role can range from a critical, anchoring pharmacophore to a versatile modulator of pharmacokinetic properties. [1][7]Understanding the specific SAR context is paramount. For PI3K inhibitors, the morpholine's hydrogen bonding capacity is often essential for potency. [5]In contrast, for Linezolid, its contribution is more nuanced, relating to overall physicochemical properties, while other parts of the molecule dominate the direct SAR for antibacterial potency. [8] Future research will continue to leverage the favorable attributes of the morpholine scaffold. [7]The development of novel analogs will likely focus on fine-tuning isoform selectivity for kinase inhibitors and designing compounds that circumvent emerging resistance mechanisms in infectious diseases. [9][10]The insights provided in this guide, grounded in experimental data, serve as an authoritative foundation for these future drug discovery endeavors.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
